molecular formula C23H22O6 B593406 7-Prenyljacareubin

7-Prenyljacareubin

Cat. No.: B593406
M. Wt: 394.4 g/mol
InChI Key: FKBCRWZDPJSICF-UHFFFAOYSA-N
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Description

7-Prenyljacareubin is a useful research compound. Its molecular formula is C23H22O6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,9,10-trihydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-11(2)5-6-12-9-14-20(26)17-16(28-22(14)21(27)18(12)24)10-15-13(19(17)25)7-8-23(3,4)29-15/h5,7-10,24-25,27H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBCRWZDPJSICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Prenyljacareubin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 7-prenyljacareubin, a member of the prenylated xanthone class of natural products. While specific data for this compound is limited in publicly available literature, this document compiles and extrapolates information from the isolation of closely related and co-occurring xanthones from the same botanical genus, primarily Calophyllum.

Natural Sources of this compound and Related Xanthones

This compound belongs to the xanthone family, a class of secondary metabolites known for their diverse biological activities. The primary natural sources of prenylated xanthones, including jacareubin and its derivatives, are plants belonging to the genus Calophyllum (family Calophyllaceae). Species within this genus are prolific producers of a wide array of complex xanthones.

Key botanical sources include:

  • Calophyllum brasiliense : The heartwood of this species is a known source of jacareubin and other prenylated xanthones.

  • Calophyllum inophyllum : The stem bark, branches, and roots of this plant have been found to contain a rich diversity of xanthones, including jacareubin and pyranojacareubin.

  • Calophyllum soulattri : The stem bark of this species has yielded several unique prenylated xanthones.

  • Calophyllum goniocarpum : While less studied, this species is also a potential source of novel xanthones.

These compounds are typically found in the woody tissues of the plants, such as the heartwood, stem bark, and root bark, where they may play a role in the plant's defense mechanisms.

Quantitative Data on Xanthone Isolation from Calophyllum Species

Compound NamePlant SpeciesPlant PartExtraction MethodYield (mg from starting material)Yield (% w/w of extract)Reference
JacareubinCalophyllum inophyllumBranchesDichloromethane extraction, Column ChromatographyNot SpecifiedNot Specified[1]
6-DeoxyjacareubinCalophyllum inophyllumBranchesDichloromethane extraction, Column ChromatographyNot SpecifiedNot Specified[1]
PyranojacareubinCalophyllum inophyllumStem BarkDichloromethane extraction, Column Chromatography6 mgNot Specified
MacluraxanthoneCalophyllum inophyllumStem BarkDichloromethane extraction, Column Chromatography52 mgNot Specified
SoulattrinCalophyllum soulattriStem BarkDichloromethane extraction, Column Chromatography7 mgNot Specified
PhylattrinCalophyllum soulattriStem BarkDichloromethane extraction, Column Chromatography67 mgNot Specified

Experimental Protocols for Isolation

The following is a generalized protocol for the extraction and isolation of prenylated xanthones from Calophyllum species, based on methodologies reported in scientific literature. This protocol can be adapted and optimized for the specific plant material and target compound.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant material (e.g., heartwood, stem bark, or branches) from a mature and healthy Calophyllum tree.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Solvent Extraction
  • Maceration:

    • Soak the powdered plant material in a suitable organic solvent (e.g., dichloromethane, methanol, or a mixture of hexane and ethyl acetate) at room temperature. A typical ratio is 1:5 to 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand for 24-72 hours with occasional agitation.

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant debris.

    • Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

  • Soxhlet Extraction (Optional):

    • For a more efficient extraction, utilize a Soxhlet apparatus with a suitable solvent. This method allows for continuous extraction but may not be suitable for thermolabile compounds.

  • Solvent Evaporation:

    • Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Repetitive Column Chromatography (Fine Purification):

    • Combine fractions containing the target compounds (as indicated by TLC analysis).

    • Subject these combined fractions to further rounds of column chromatography, often using a different solvent system or a smaller particle size silica gel for better resolution.

    • Isocratic elution (using a single solvent mixture) may be employed at this stage to isolate individual compounds.

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For final purification of the isolated compounds, pTLC or preparative HPLC can be utilized to obtain highly pure samples.

Structure Elucidation

The structure of the isolated compounds, including this compound, is typically determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): Techniques such as ESI-MS or HR-MS provide information about the molecular weight and elemental composition.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the xanthone core.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Visualizations

General Isolation Workflow

Isolation_Workflow Plant_Material Plant Material (e.g., Calophyllum sp. heartwood) Grinding Grinding to Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., Dichloromethane, Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography_1 Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography_1 Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography_1->Fraction_Collection Combined_Fractions Combined Fractions with Target Xanthones Fraction_Collection->Combined_Fractions Column_Chromatography_2 Repetitive Column Chromatography (Isocratic/Gradient Elution) Combined_Fractions->Column_Chromatography_2 Pure_Compound Isolated this compound (and other xanthones) Column_Chromatography_2->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

Elucidation of the 7-Prenyljacareubin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Prenyljacareubin, a prenylated xanthone found in species of the genus Calophyllum, belongs to a class of secondary metabolites with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the established principles of xanthone biosynthesis. It details the key enzymatic steps, precursor molecules, and intermediates. Furthermore, this guide outlines representative experimental protocols for the elucidation of such pathways and presents hypothetical quantitative data to serve as a framework for future research. Visualizations of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction to Xanthone Biosynthesis

Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Their biosynthesis in higher plants is a complex process that initiates from primary metabolism, branching off from the shikimate and acetate pathways. The convergence of these two pathways leads to the formation of a central benzophenone intermediate, which undergoes intramolecular cyclization to form the core xanthone structure. Subsequent tailoring reactions, such as hydroxylation, methylation, glycosylation, and prenylation, give rise to the vast diversity of naturally occurring xanthones.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a putative pathway can be proposed based on well-characterized analogous pathways in other xanthone-producing plants. The proposed pathway involves the following key stages:

Stage 1: Formation of the Xanthone Core

The biosynthesis is believed to start with precursors from the shikimate and acetate-malonate pathways. L-phenylalanine, derived from the shikimate pathway, is converted to benzoyl-CoA. Concurrently, the acetate-malonate pathway provides three molecules of malonyl-CoA. A key enzyme, benzophenone synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone. This intermediate then undergoes regioselective hydroxylation and subsequent oxidative cyclization, catalyzed by a cytochrome P450 monooxygenase (CYP450) , to yield the core xanthone structure, likely 1,3,5,6-tetrahydroxyxanthone, a plausible precursor to jacareubin.

Stage 2: Formation of Jacareubin

Further modifications, including hydroxylation and the formation of the pyran ring, lead to the formation of jacareubin. The precise sequence and enzymes involved in these steps in Calophyllum species are yet to be identified.

Stage 3: Prenylation to form this compound

The final step in the proposed pathway is the attachment of a prenyl group to the C7 position of the jacareubin scaffold. This reaction is catalyzed by a specific prenyltransferase (PT) , which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The identity of the specific C7-jacareubin prenyltransferase remains to be discovered.

Below is a DOT script representation of the proposed biosynthetic pathway.

This compound Biosynthesis Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe Acetate Acetate-Malonate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate->Malonyl_CoA Benzoyl_CoA Benzoyl-CoA L_Phe->Benzoyl_CoA Multiple Steps Benzophenone 2,4,6-Trihydroxy- benzophenone Benzoyl_CoA->Benzophenone Benzophenone Synthase (BPS) Malonyl_CoA->Benzophenone Xanthone_Core 1,3,5,6-Tetrahydroxy- xanthone Benzophenone->Xanthone_Core CYP450 (Hydroxylation & Cyclization) Jacareubin Jacareubin Xanthone_Core->Jacareubin Tailoring Enzymes (e.g., Hydroxylases, Cyclases) Prenyljacareubin This compound Jacareubin->Prenyljacareubin Jacareubin C7-Prenyltransferase DMAPP DMAPP DMAPP->Prenyljacareubin

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify genes encoding the enzymes involved in the this compound pathway from a Calophyllum species.

Methodology: Transcriptome Analysis

  • RNA Extraction: Extract total RNA from tissues of a Calophyllum species known to produce this compound (e.g., leaves, stem bark). Use a high-quality RNA extraction kit suitable for plant tissues rich in secondary metabolites.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SOAPdenovo-Trans.

  • Gene Annotation and Mining: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, KEGG) using BLASTx. Search for transcripts showing homology to known biosynthetic enzymes, particularly benzophenone synthases, cytochrome P450s, and prenyltransferases.

The following diagram illustrates the workflow for candidate gene identification.

Gene_Identification_Workflow PlantTissue Calophyllum sp. Tissue RNA_Extraction Total RNA Extraction PlantTissue->RNA_Extraction Sequencing RNA-Seq RNA_Extraction->Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, KEGG) Assembly->Annotation CandidateGenes Candidate Genes (BPS, CYP450, PT) Annotation->CandidateGenes

Caption: Workflow for candidate gene identification.

Functional Characterization of a Candidate Prenyltransferase

Objective: To verify the enzymatic activity of a candidate prenyltransferase gene identified through transcriptome analysis.

Methodology: Heterologous Expression and Enzyme Assays

  • Gene Cloning and Expression: Clone the full-length coding sequence of the candidate prenyltransferase into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the construct into a suitable host for protein expression.

  • Protein Expression and Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified recombinant enzyme (1-5 µg)

      • Jacareubin (substrate, e.g., 100 µM)

      • DMAPP (prenyl donor, e.g., 200 µM)

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Divalent cation (e.g., 5 mM MgCl₂)

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of this compound by comparing with an authentic standard.

Quantitative Data

As the this compound biosynthetic pathway has not been fully elucidated, no specific quantitative data is available. The following tables provide hypothetical data based on typical values observed for other xanthone biosynthetic enzymes, which can serve as a benchmark for future experimental work.

Table 1: Hypothetical Kinetic Parameters for a Jacareubin C7-Prenyltransferase

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Jacareubin500.051000
DMAPP250.052000

Table 2: Hypothetical Relative Abundance of Key Metabolites in Calophyllum sp.

MetaboliteConcentration (µg/g dry weight)
2,4,6-Trihydroxybenzophenone5
1,3,5,6-Tetrahydroxyxanthone15
Jacareubin150
This compound50

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a critical step towards harnessing the full potential of this valuable natural product. The proposed pathway and experimental strategies outlined in this guide provide a solid foundation for future research in this area. The identification and characterization of the key enzymes, particularly the jacareubin C7-prenyltransferase, will be instrumental for the development of metabolic engineering and synthetic biology approaches to produce this compound and novel analogues with enhanced therapeutic properties. Further research should focus on the in vivo validation of the proposed pathway using techniques such as virus-induced gene silencing (VIGS) and CRISPR/Cas9-mediated gene editing in Calophyllum species.

A Technical Guide to the Biological Activity Screening of Prenylated Xanthones: A Proxy for 7-Prenyljacareubin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific biological activity studies on 7-Prenyljacareubin are not extensively documented in publicly accessible scientific literature. However, this compound belongs to the chemical class of prenylated xanthones. This guide, therefore, provides a comprehensive overview of the well-established biological activities and screening methodologies for prenylated xanthones, which can serve as a robust framework for investigating this compound.

Prenylated xanthones, a class of polyphenolic compounds, are widely recognized for their diverse and potent pharmacological properties.[1][2][3][4] The addition of one or more prenyl groups to the xanthone scaffold often enhances their biological activity, making them promising candidates for drug discovery.[2][5] This technical guide details the key biological activities of prenylated xanthones, outlines the experimental protocols for their screening, and visualizes the associated signaling pathways.

Key Biological Activities of Prenylated Xanthones

Prenylated xanthones have demonstrated significant potential in several therapeutic areas, primarily due to their anticancer, antioxidant, and anti-inflammatory effects.[3][6][7][8]

  • Anticancer Activity: Numerous studies have shown that prenylated xanthones can inhibit the proliferation of a wide range of human tumor cell types.[9] Their mechanisms of action often involve inducing cell cycle arrest, triggering apoptosis (programmed cell death), and inhibiting tumor cell invasion and metastasis.[3][9]

  • Antioxidant Activity: The polyphenolic structure of xanthones endows them with potent antioxidant properties. They can neutralize harmful free radicals, thereby protecting cells from oxidative damage, which is implicated in various chronic diseases.[10][11]

  • Anti-inflammatory Activity: Prenylated xanthones have been shown to modulate key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and downregulate the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2).[3][8]

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of several representative prenylated xanthones. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Selected Prenylated Xanthones

CompoundCancer Cell LineAssayIC50 (µM)Reference
Garcinone CHuman Acetylcholinesterase (AChE)Ellman's method1.24[12]
γ-MangostinHuman Butyrylcholinesterase (BChE)Ellman's method1.78[12]
NeobractatinHepG2 (Liver), T98 (Glioblastoma), MCF-7 (Breast)Antiproliferative Assay3.21 - 6.27[13]
α-MangostinMouse Mammary Organ CultureDMBA-induced lesion inhibition2.44[11]

Table 2: Anti-inflammatory Activity of Selected Prenylated Xanthones

CompoundAssayCell LineIC50 (µM)Reference
Compound 20 (from G. bracteata)Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.71.22[13]
NeobractatinNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.71.77[13]

Table 3: Antioxidant Activity of Selected Prenylated Xanthones

CompoundAssayIC50 (µM)Reference
Guttiferone KDPPH Radical Scavenging19.64[10]
Xanthone from G. xanthochymusDPPH Radical Scavenging66.88[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of biological activities. Below are generalized protocols for key experiments.

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., prenylated xanthone) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2. DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Preparation of Reagents: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A positive control (e.g., ascorbic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of DPPH is observed as a color change from purple to yellow.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

3.3. Nitric Oxide (NO) Production Assay in Macrophages (Anti-inflammatory Activity)

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding and Treatment: Plate RAW 264.7 cells in a 96-well plate and incubate. Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition and the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by prenylated xanthones and a general workflow for their biological activity screening.

experimental_workflow cluster_extraction Compound Isolation cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action plant_material Plant Material (e.g., Garcinia sp.) extraction Extraction plant_material->extraction fractionation Bioassay-guided Fractionation extraction->fractionation isolation Isolation of Prenylated Xanthones fractionation->isolation anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) isolation->anticancer antioxidant Antioxidant Assays (DPPH, ABTS) isolation->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, COX-2) isolation->anti_inflammatory signaling Signaling Pathway Analysis (Western Blot) anticancer->signaling antioxidant->signaling anti_inflammatory->signaling in_vivo In Vivo Animal Models signaling->in_vivo

Caption: General workflow for the screening of prenylated xanthones.

PI3K_Akt_mTOR_pathway PX Prenylated Xanthones PI3K PI3K PX->PI3K inhibit Akt Akt PX->Akt inhibit Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by prenylated xanthones.

NFkB_pathway PX Prenylated Xanthones IKK IKK PX->IKK inhibit LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammation induces

Caption: Inhibition of the NF-κB inflammatory pathway by prenylated xanthones.

Nrf2_pathway PX Prenylated Xanthones Keap1 Keap1 PX->Keap1 activate Nrf2 pathway OxidativeStress Oxidative Stress OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, GST) ARE->AntioxidantEnzymes induces

Caption: Activation of the Nrf2 antioxidant pathway by prenylated xanthones.

References

The Anticancer Potential of 7-Prenyljacareubin: An In-Depth Technical Review of In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of 7-Prenyljacareubin, a prenylated xanthone, against various cancer cell lines. Due to the limited direct research on this compound, this document synthesizes findings from studies on its parent compound, jacareubin, and other closely related prenylated xanthones isolated from the Calophyllum genus. This guide summarizes key cytotoxicity data, details relevant experimental methodologies, and visualizes the potential signaling pathways involved in its mechanism of action. The information presented herein aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development, highlighting the therapeutic potential of this class of compounds.

Introduction

Xanthones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. Among these, prenylated xanthones, particularly those isolated from the Calophyllum genus, have demonstrated promising anticancer properties. The addition of a prenyl group to the xanthone scaffold is often associated with enhanced biological activity, including cytotoxicity against cancer cells.

Jacareubin, a prominent xanthone from Calophyllum species, has shown cytotoxic and cytostatic effects.[1] Its derivative, this compound, is of particular interest due to the established role of prenylation in augmenting the anticancer efficacy of flavonoids and xanthones. While direct studies on this compound are scarce, this guide consolidates the existing knowledge on related compounds to infer its potential cytotoxic profile and mechanisms of action.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of jacareubin and various prenylated xanthones from Calophyllum and other plant sources has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for jacareubin and other relevant prenylated xanthones.

Table 1: In Vitro Cytotoxicity of Jacareubin

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Phytohemagglutinin (PHA)-stimulated Human PBMCsMTT7285.9[1]
G0 phase-Human PBMCsTrypan Blue72315.6[1]

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: In Vitro Cytotoxicity of Related Prenylated Xanthones

CompoundCancer Cell LineIC50 (µg/mL)Reference
Mangostenone CEpidermoid carcinoma of the mouth (KB)2.8[2]
Breast cancer (BC-1)3.53[2]
Small cell lung cancer (NCI-H187)3.72[2]
α-MangostinBreast cancer (BC-1)0.92[2]
Epidermoid carcinoma of the mouth (KB)2.08[2]
GartaninSmall cell lung cancer (NCI-H187)1.08[2]
Caloxanthone NChronic myelogenous leukemia (K562)7.2[3]
Gerontoxanthone CChronic myelogenous leukemia (K562)6.3[3]
Artonol AHuman lung cancer (A549)1.1[4]
Hepatocellular carcinoma (Hep3B)21.9[4]
Colon adenocarcinoma (HT-29)3.1[4]
Breast adenocarcinoma (MCF-7)2.7[4]
ArtelasticinBreast adenocarcinoma (MCF-7)8.9[4]
ArtelastoxanthoneHuman lung cancer (A549)10.0[4]
Hepatocellular carcinoma (Hep3B)3.2[4]
Colon adenocarcinoma (HT-29)3.9[4]
Breast adenocarcinoma (MCF-7)3.1[4]

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the literature for assessing the in vitro cytotoxicity of xanthones. These protocols can be adapted for the evaluation of this compound.

Cell Culture

Human cancer cell lines (e.g., A549, MCF-7, HT-29, K562) and non-cancerous cell lines are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with tap water and air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Dissolve the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm.

Apoptosis Analysis by Flow Cytometry

Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Potential Signaling Pathways and Workflows

Based on the known mechanisms of other anticancer agents and related xanthones, this compound may induce cytotoxicity through the activation of apoptotic pathways and the inhibition of cell survival signaling.

G cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling cluster_pro_survival Pro-Survival Pathway cluster_pro_apoptotic Pro-Apoptotic Pathway 7_Prenyljacareubin 7_Prenyljacareubin Akt Akt 7_Prenyljacareubin->Akt inhibits Bax Bax 7_Prenyljacareubin->Bax activates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Cytochrome_c Cytochrome_c Bax->Cytochrome_c Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential signaling pathways affected by this compound.

The diagram above illustrates a hypothetical mechanism where this compound may induce apoptosis by activating the pro-apoptotic protein Bax, leading to the mitochondrial release of cytochrome c and subsequent activation of the caspase cascade. Concurrently, it may inhibit the pro-survival PI3K/Akt/mTOR pathway.

G Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay 3. Cytotoxicity Assay (MTT / SRB) Treatment->Cytotoxicity_Assay Apoptosis_Analysis 4. Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Data_Analysis 5. Data Analysis (IC50, Apoptosis Rate) Cytotoxicity_Assay->Data_Analysis Apoptosis_Analysis->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Discussion and Future Directions

The compiled data on jacareubin and related prenylated xanthones strongly suggest that this compound holds significant potential as a cytotoxic agent against various cancer cell lines. The presence of the prenyl group is anticipated to enhance its lipophilicity and interaction with cellular membranes, potentially leading to increased potency.

Future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.

  • Direct Cytotoxicity Screening: A systematic in vitro screening of this compound against a broad panel of human cancer cell lines to determine its specific IC50 values and cancer cell selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound induces cell death, including detailed investigation of its effects on apoptotic and survival signaling pathways, cell cycle progression, and other potential cellular targets.

  • In Vivo Studies: Following promising in vitro results, evaluation of the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

Conclusion

While direct experimental data on the in vitro cytotoxicity of this compound is currently unavailable, the evidence from its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. This technical guide serves as a foundational resource, summarizing the cytotoxic profiles of closely related compounds and providing standardized protocols for future research. The exploration of this compound and other prenylated xanthones represents a promising avenue for the discovery of novel and effective cancer therapeutics.

References

7-Prenyljacareubin: An In-Depth Technical Guide to its Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the antioxidant capacity of 7-Prenyljacareubin, a prenylated xanthone with significant therapeutic potential. Due to the limited availability of direct quantitative antioxidant data for this compound, this guide utilizes data from the closely related parent compound, jacareubin, isolated from Calophyllum brasiliense, to illustrate the application and interpretation of key antioxidant assays.[1][2][3][4]

Introduction to this compound and its Antioxidant Potential

This compound belongs to the xanthone class of polyphenolic compounds, which are known for their diverse biological activities, including antioxidant effects.[1][2][3][4] The antioxidant properties of xanthones are attributed to their ability to scavenge free radicals and chelate metals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Jacareubin, a structurally similar xanthone, has demonstrated significant antioxidant activity by scavenging superoxide anions (O₂•−), hydroxyl radicals (OH•), and peroxynitrite (ONOO−).[1][2][3] It has also been shown to protect against oxidative damage to proteins and DNA and to reduce lipid peroxidation in various tissues.[1][2][3] These findings suggest that this compound is likely to possess a strong antioxidant profile, making it a compelling candidate for further investigation in drug development.

Quantitative Data on the Antioxidant Capacity of Related Xanthones

Table 1: Reactive Oxygen Species (ROS) Scavenging Ability of Jacareubin (Xanthone III) and a Related Xanthone (Xanthone V) [1][2][3]

Reactive SpeciesJacareubin (IC₅₀ in µM)Xanthone V (IC₅₀ in µM)
Superoxide Anion (O₂•−)336.5 ± 8.9262.4 ± 7.7
Hydroxyl Radical (OH•)1.82 ± 0.060.07 ± 0.003
Peroxynitrite (ONOO−)63.6 ± 11.629.6 ± 6.8

IC₅₀ represents the concentration required to scavenge 50% of the respective reactive species.

Experimental Protocols for Key Antioxidant Capacity Assays

This section details the standard experimental protocols for the most common in vitro antioxidant capacity assays. These methodologies can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical (deep violet) to the non-radical form, diphenylpicrylhydrazine (pale yellow).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 20 µL) of the different concentrations of the test compound, standard, and blank (solvent).

    • Add the DPPH working solution (e.g., 180 µL) to all wells.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the test compound, standard, and blank.

    • Add the diluted ABTS•+ solution (e.g., 190 µL) to all wells.

  • Measurement:

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound, standard, and blank.

    • Add the FRAP reagent (e.g., 190 µL) to all wells.

  • Measurement:

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of Fe²⁺. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay in fluorescence is monitored over time, and the presence of an antioxidant slows down this decay.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Prepare a series of concentrations of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution to all wells.

    • Add the different concentrations of the test compound, standard, and blank.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm. Readings are typically taken every minute for about 60-90 minutes.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the samples and standards.

    • The ORAC value is determined from a standard curve of Trolox and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

Visualization of Experimental Workflows and Signaling Pathways

General Experimental Workflow for Antioxidant Capacity Assays

The following diagram illustrates a typical workflow for conducting in vitro antioxidant capacity assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis reagent_prep Reagent Preparation (DPPH, ABTS, FRAP, ORAC) plate_prep Microplate Preparation reagent_prep->plate_prep sample_prep Sample Preparation (this compound, Standards) sample_prep->plate_prep reaction_mix Addition of Reagents and Sample to Wells plate_prep->reaction_mix incubation Incubation (Time and Temperature Specific) reaction_mix->incubation measurement Spectrophotometric/ Fluorometric Reading incubation->measurement data_analysis Data Analysis (% Inhibition, IC50, TEAC, etc.) measurement->data_analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone This compound Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translates to Proteins->ROS neutralizes

References

An In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of 7-Prenyljacareubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. Xanthones, a class of polyphenolic compounds found in various plant species, have garnered considerable attention for their diverse pharmacological activities. Among these, prenylated xanthones have demonstrated potent anti-inflammatory effects. This technical guide focuses on the putative in vitro anti-inflammatory properties of a specific prenylated xanthone, 7-Prenyljacareubin. While direct experimental data on this compound is limited, this document extrapolates its potential mechanisms of action and experimental evaluation based on the well-documented anti-inflammatory activities of its parent compound, jacareubin, and other structurally related prenylated xanthones.[1][2][3][4][5][6]

Core Concepts: The Inflammatory Cascade

Inflammation is a complex biological response involving a cascade of molecular and cellular events. Key players in this process include pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (produced via the cyclooxygenase (COX) pathway), and leukotrienes (produced via the lipoxygenase (LOX) pathway). Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) further amplify the inflammatory response. These processes are tightly regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] The therapeutic strategy for many anti-inflammatory drugs involves the inhibition of these key mediators and signaling pathways.

Data Presentation: Anticipated In Vitro Anti-inflammatory Activity of this compound

The following tables summarize the anticipated quantitative data for the in vitro anti-inflammatory effects of this compound, based on typical findings for prenylated xanthones.[5][6] Note: This data is illustrative and serves as a hypothetical representation for guiding future experimental design.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
This compound125.3 ± 2.115.8
548.9 ± 3.5
1065.7 ± 4.2
2588.1 ± 5.6
L-NMMA (Control)1095.2 ± 3.82.5

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound118.4 ± 1.915.2 ± 2.0
542.1 ± 3.138.6 ± 3.3
1060.3 ± 4.055.9 ± 4.1
2581.5 ± 5.276.8 ± 4.9
Dexamethasone (Control)192.8 ± 2.590.5 ± 2.8

Table 3: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compound>10012.520.3
Celecoxib (COX-2 Control)15.20.04N/A
Zileuton (5-LOX Control)N/AN/A1.2

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the inhibitory effect of a test compound on the production of nitric oxide by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10][11]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control group. Determine the IC₅₀ value using non-linear regression analysis.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Principle: This protocol quantifies the amount of pro-inflammatory cytokines (TNF-α and IL-6) secreted into the cell culture medium using an enzyme-linked immunosorbent assay (ELISA).[12][13][14][15][16]

Protocol:

  • Cell Treatment: Follow steps 1-4 of the NO Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell-free supernatant.

  • ELISA:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), and adding the substrate solution.

    • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

  • Calculation: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition compared to the LPS-treated control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is determined by monitoring the oxidation of a chromogenic substrate.[17][18][19][20][21]

Protocol:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions according to the kit's instructions.

  • Enzyme Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.

    • Add various concentrations of this compound or a control inhibitor (e.g., Celecoxib for COX-2).

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without any inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the activity of the 5-lipoxygenase enzyme by measuring the formation of conjugated dienes from a linoleic acid substrate, which results in an increase in absorbance at 234 nm.[22][23][24][25][26]

Protocol:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing borate buffer (pH 9.0) and the 5-LOX enzyme solution.

  • Inhibitor Incubation: Add various concentrations of this compound or a control inhibitor (e.g., Zileuton) and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Measurement: Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer.

  • Calculation: Calculate the rate of the reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration and calculate the IC₅₀ value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of prenylated xanthones are often attributed to their ability to modulate key signaling pathways. The following diagrams illustrate the putative mechanisms of action for this compound.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB Complex NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Prenyljacareubin This compound Prenyljacareubin->IKK Inhibition IkB_NFkB->NFkB_active IκBα Degradation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Prenyljacareubin This compound Prenyljacareubin->MKKs Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of the anti-inflammatory properties of this compound.

Experimental_Workflow Start Start: this compound Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Treatment Treatment with this compound Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Assays NO Production Cytokine (ELISA) COX/LOX Inhibition Western Blot (NF-κB/MAPK) Stimulation->Assays Data_Analysis Data Analysis (IC₅₀, Statistical Significance) Assays->Data_Analysis Conclusion Conclusion on Anti-inflammatory Properties Data_Analysis->Conclusion

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Based on the established anti-inflammatory profile of jacareubin and other prenylated xanthones, this compound is a promising candidate for further investigation as a novel anti-inflammatory agent.[1][2][4][6] The in vitro assays and mechanistic studies outlined in this guide provide a robust framework for elucidating its specific activities and mechanisms of action. Future research should focus on obtaining empirical data for this compound in these assays to validate the hypotheses presented herein. Furthermore, exploration of its effects on other inflammatory pathways and in in vivo models of inflammation will be crucial for its development as a potential therapeutic. The unique structural features of this compound may offer advantages in terms of potency and selectivity, making it a compelling subject for continued research in the field of inflammation and drug discovery.

References

An In-Depth Technical Guide on the Preliminary Neuroprotective Effects of 7-Prenyljacareubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary findings on the neuroprotective effects of 7-Prenyljacareubin, a member of the 4-rings xanthone group. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel compounds for neurodegenerative diseases. While direct research on this compound is limited, this guide synthesizes the available data and draws inferences from structurally related compounds to present a holistic view of its potential.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key strategy in combating these diseases is the identification of neuroprotective agents that can prevent or slow down neuronal cell death. Xanthones, a class of polyphenolic compounds found in various plants, have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound, a prenylated xanthone, has emerged as a compound of interest following preliminary studies demonstrating its potential to protect neuronal cells.

Quantitative Data Presentation

The primary quantitative data available for the neuroprotective effect of this compound comes from a study on phenolic compounds from Thai plants. The study utilized an in vitro starvation model with the human neuroblastoma cell line SH-SY5Y.

Table 1: Neuroprotective Effect of this compound in a Starvation Model

CompoundCell LineExperimental ModelKey FindingReference
This compoundSH-SY5YStarvation25-27% increase in cell survival[1]

It is important to note that this is the primary quantitative data point available in the current literature for the direct neuroprotective effect of this compound. Further research is required to generate a more comprehensive quantitative profile of this compound.

Putative Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not yet available. However, based on the mechanisms elucidated for other neuroprotective prenylated xanthones and related compounds, a putative mechanism of action can be proposed. A related compound, acrovestone, from the same study, demonstrated neuroprotection through the Akt/FOXO3a/BIM pathway, modulation of the Bcl-2 family of proteins, and reduction of reactive oxygen species (ROS)[1]. It is plausible that this compound shares a similar mechanism.

Core Putative Actions:

  • Anti-apoptotic signaling: Inhibition of programmed cell death is a key neuroprotective strategy.

  • Antioxidant activity: Mitigation of oxidative stress, which is a major contributor to neuronal damage in neurodegenerative diseases.

Below are diagrams illustrating the putative signaling pathways potentially involved in the neuroprotective effects of this compound.

stress Cellular Stress (e.g., Starvation) bim Bim stress->bim bax Bax stress->bax p7j This compound akt Akt p7j->akt Activates bcl2 Bcl-2 p7j->bcl2 Promotes foxo3a FOXO3a akt->foxo3a Inhibits foxo3a->bim Induces bim->bax Activates mito Mitochondrion bax->mito Permeabilizes bcl2->bax Inhibits caspases Caspases mito->caspases Releases Cytochrome c apoptosis Apoptosis caspases->apoptosis Executes survival Cell Survival start Start seed Seed SH-SY5Y cells in 96-well plates start->seed adhere Allow cells to adhere (24 hours) seed->adhere starve Replace with serum-free medium adhere->starve treat Treat with this compound or vehicle starve->treat incubate Incubate (24-48 hours) treat->incubate mtt Perform MTT assay incubate->mtt analyze Analyze cell viability mtt->analyze end End analyze->end start Start seed Seed SH-SY5Y cells in 96-well plates start->seed adhere Allow cells to adhere (24 hours) seed->adhere pretreat Pre-treat with this compound or vehicle (1-2 hours) adhere->pretreat glutamate Add Glutamate to induce excitotoxicity pretreat->glutamate incubate Co-incubate (24 hours) glutamate->incubate mtt Perform MTT assay incubate->mtt analyze Analyze cell viability mtt->analyze end End analyze->end

References

7-Prenyljacareubin: Unraveling the Mechanism of Action - A Review of Initial Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "7-Prenyljacareubin" and its potential mechanism of action did not yield specific scientific studies directly investigating this compound. The following guide is constructed based on the analysis of related prenylated flavonoids and xanthones, providing a hypothetical framework and potential avenues for investigation into the bioactivity of this compound. The experimental protocols and data presented are derived from studies on structurally similar molecules and should be adapted and validated specifically for this compound.

Introduction

This compound is a prenylated xanthone, a class of organic compounds known for their diverse biological activities. While specific research on this compound is limited, the broader family of prenylated flavonoids and xanthones has demonstrated significant potential in various therapeutic areas, particularly in oncology. This guide aims to provide a comprehensive overview of the potential mechanisms of action of this compound by drawing parallels with related compounds. It will detail hypothetical experimental protocols to investigate its cytotoxic and apoptotic effects, potential for enzyme inhibition, and involvement in cellular signaling pathways.

Hypothetical Core Mechanisms of Action

Based on the activities of structurally similar compounds, the initial studies on this compound's mechanism of action could focus on the following areas:

  • Induction of Apoptosis: Many prenylated flavonoids exhibit anticancer properties by triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another common mechanism to inhibit tumor growth.

  • Enzyme Inhibition: Targeting specific enzymes involved in cancer cell proliferation and survival.

  • Modulation of Signaling Pathways: Altering key signaling cascades that regulate cell growth, differentiation, and apoptosis.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the analysis and comparison of experimental data for this compound, the following tables provide a structured format for summarizing key quantitative findings.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Data to be determinedData to be determinedData to be determined
HeLa Data to be determinedData to be determinedData to be determined
A549 Data to be determinedData to be determinedData to be determined
HepG2 Data to be determinedData to be determinedData to be determined

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)Fold Increase in Caspase-3/7 Activity
MCF-7 Data to be determinedData to be determinedData to be determined
HeLa Data to be determinedData to be determinedData to be determined

Table 3: Enzyme Inhibition Profile of this compound

Enzyme TargetIC50 (µM)Ki (µM)Type of Inhibition
Kinase X Data to be determinedData to be determinedData to be determined
Protease Y Data to be determinedData to be determinedData to be determined

Experimental Protocols: Methodologies for Key Experiments

The following are detailed protocols for foundational experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay
  • Objective: To measure the activation of key executioner caspases in the apoptotic pathway.

  • Methodology:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence intensity over time using a fluorometer.

    • Calculate the fold increase in caspase activity relative to the untreated control.

Enzyme Inhibition Assay
  • Objective: To determine if this compound inhibits the activity of specific enzymes relevant to cancer biology.

  • Methodology:

    • Perform the assay in a 96-well plate format.

    • Add the purified enzyme, its specific substrate, and varying concentrations of this compound to the wells.

    • Include appropriate controls (no enzyme, no substrate, no inhibitor).

    • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.

    • Calculate the percentage of inhibition and determine the IC50 and Ki values.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the mechanism of action of this compound.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines (MCF-7, HeLa, etc.) Treatment This compound (Dose-Response) Cell_Culture->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining Treatment->Apoptosis_Assay Enzyme_Assay Enzyme Inhibition Treatment->Enzyme_Assay

Caption: Workflow for the initial in vitro evaluation of this compound.

Kinase_Inhibition_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Proliferation Proliferation Downstream_Signaling->Proliferation This compound This compound This compound->Receptor_Tyrosine_Kinase

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, this guide provides a robust framework for initiating such studies. The proposed experimental protocols and data presentation structures are designed to generate the foundational knowledge required to understand its biological activity. Future research should focus on conducting these initial in vitro assays, and positive findings should be followed by more in-depth investigations into specific molecular targets and signaling pathways. The exploration of this compound and other novel prenylated compounds holds promise for the discovery of new therapeutic agents.

Solubility and Stability of 7-Prenyljacareubin in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 7-Prenyljacareubin in dimethyl sulfoxide (DMSO). Due to a lack of publicly available data for this specific compound, this document outlines standardized, robust experimental protocols that are widely accepted in the pharmaceutical and natural product research fields. It is intended to serve as a practical resource for researchers initiating studies with this compound or similar prenylated xanthones. This guide includes detailed experimental procedures for both kinetic and thermodynamic solubility determination, as well as a protocol for a comprehensive stability assessment under various storage conditions. Illustrative data is presented in structured tables, and experimental workflows are visualized to facilitate understanding and implementation.

Introduction

This compound is a prenylated xanthone, a class of naturally occurring compounds known for their diverse biological activities. As with many natural products, the progression from discovery to clinical application necessitates a thorough understanding of its physicochemical properties. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and development, prized for its ability to dissolve a wide range of compounds for in vitro screening and as a vehicle for in vivo studies.

However, the solubility of a compound in DMSO is not limitless and can be influenced by factors such as temperature and the presence of water. Furthermore, the stability of a compound in a DMSO stock solution is critical for ensuring the reliability and reproducibility of experimental results. Degradation of the compound over time can lead to a decrease in its effective concentration and the potential for degradation products to interfere with biological assays.

This guide provides a framework of established methodologies for determining the solubility and stability of this compound in DMSO. The protocols described herein are based on standard industry practices and are designed to be adaptable to specific laboratory capabilities.

Solubility Assessment of this compound in DMSO

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer, mimicking the conditions of many high-throughput screening assays. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent and is determined by allowing the solid compound to equilibrate with the solvent over an extended period.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in DMSO to illustrate how results from the described experimental protocols can be structured.

Table 1: Illustrative Solubility of this compound in DMSO

ParameterTemperature (°C)Solubility (mM)Method
Kinetic Solubility25> 20 (in 1% DMSO/aq. buffer)Nephelometry
Thermodynamic Solubility2515.8HPLC-UV
Thermodynamic Solubility3722.5HPLC-UV

Note: The data in this table is for illustrative purposes only and is not based on experimental results for this compound.

Experimental Protocols for Solubility Determination

This high-throughput method assesses the precipitation of a compound upon its addition to an aqueous buffer from a concentrated DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer (plate reader with light scattering capabilities)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dispense to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

  • Add Aqueous Buffer: Rapidly add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations with a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours), with gentle shaking. Measure the light scattering at a suitable wavelength (e.g., 650 nm) using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

This method determines the equilibrium solubility of the solid compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • 2 mL glass vials with screw caps

  • Thermomixer or shaking incubator

  • 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a known volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Filtration: After equilibration, carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution and Analysis: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC-UV to determine the concentration of dissolved this compound.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor, comparing it to a standard curve of this compound.

Experimental Workflow for Solubility Assessment

G Workflow for Solubility Assessment of this compound cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility ks1 Prepare 10 mM stock in DMSO ks2 Serial dilutions in DMSO ks1->ks2 ks3 Dispense to 96-well plate ks2->ks3 ks4 Add aqueous buffer (1% final DMSO) ks3->ks4 ks5 Incubate and measure nephelometry ks4->ks5 end_ks Kinetic Solubility Value ks5->end_ks ts1 Add excess solid to DMSO ts2 Equilibrate for 24-48h with shaking ts1->ts2 ts3 Filter supernatant ts2->ts3 ts4 Dilute and analyze by HPLC-UV ts3->ts4 end_ts Thermodynamic Solubility Value ts4->end_ts start Start start->ks1 start->ts1

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Assessment of this compound in DMSO

Assessing the stability of this compound in DMSO is crucial for ensuring the integrity of stock solutions used in research. The stability can be affected by factors such as storage temperature, exposure to light and air, and the presence of water. A stability-indicating analytical method, typically HPLC or LC-MS, is required to separate and quantify the parent compound from any potential degradation products.

Illustrative Stability Data

The following table provides a hypothetical stability profile for this compound in a 10 mM DMSO stock solution under various storage conditions.

Table 2: Illustrative Stability of this compound in 10 mM DMSO Solution

Storage ConditionTime Point% Remaining this compound
-80°C (Protected from Light) 1 month99.8
3 months99.5
6 months99.1
-20°C (Protected from Light) 1 month99.2
3 months98.1
6 months96.5
4°C (Protected from Light) 1 week98.5
1 month94.2
3 months85.1
Room Temperature (25°C, Exposed to Light) 24 hours95.3
1 week82.6
1 month65.4

Note: The data in this table is for illustrative purposes only and is not based on experimental results for this compound.

Experimental Protocol for Stability Assessment

This protocol describes a systematic approach to evaluating the stability of this compound in DMSO under different storage conditions over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • HPLC or LC-MS system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled storage units (-80°C, -20°C, 4°C)

  • Benchtop space for room temperature and light exposure conditions

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot Samples: Aliquot the stock solution into multiple amber glass vials to avoid freeze-thaw cycles for each time point.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -80°C, protected from light

    • -20°C, protected from light

    • 4°C, protected from light

    • Room temperature (~25°C), protected from light

    • Room temperature (~25°C), exposed to ambient light

  • Time Points: At designated time points (e.g., T=0, 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Analysis:

    • For the T=0 time point, immediately dilute a fresh aliquot to a suitable concentration and analyze by a validated stability-indicating HPLC or LC-MS method. This will serve as the baseline.

    • For subsequent time points, thaw the retrieved aliquots, dilute them in the same manner, and analyze using the same method.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment of this compound in DMSO cluster_storage Storage Conditions prep Prepare 10 mM stock solution in DMSO aliquot Aliquot into amber vials prep->aliquot s1 -80°C aliquot->s1 s2 -20°C aliquot->s2 s3 4°C aliquot->s3 s4 25°C (Dark) aliquot->s4 s5 25°C (Light) aliquot->s5 timepoint Retrieve aliquots at T=0, 24h, 1wk, 1mo, 3mo, 6mo s1->timepoint s2->timepoint s3->timepoint s4->timepoint s5->timepoint analysis Analyze by stability-indicating HPLC/LC-MS timepoint->analysis data Calculate % remaining and identify degradants analysis->data report Generate stability report data->report

Caption: Workflow for assessing the stability of this compound in DMSO.

Conclusion

While specific experimental data on the solubility and stability of this compound in DMSO is not currently available in the public domain, this technical guide provides a robust framework of methodologies for researchers to generate this critical information. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, which is essential for the successful advancement of this compound in the drug discovery and development pipeline. It is recommended that these experiments be conducted prior to initiating extensive biological screening campaigns to ensure the accuracy and reproducibility of the results.

Methodological & Application

Application Notes and Protocols: Optimization of 7-Prenyljacareubin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-prenyljacareubin, a prenylated pyranoxanthone of interest for its potential pharmacological activities. The synthesis is presented as a two-step process commencing with the synthesis of the jacareubin core, followed by a regioselective C-prenylation. While a definitive, optimized protocol for this compound is not extensively documented in the literature, this guide consolidates established methods for the synthesis of the jacareubin precursor and the C-prenylation of related xanthone structures. It further proposes a systematic approach to optimize the crucial prenylation step to maximize the yield and purity of the target compound, this compound. The protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are widely distributed in nature. Prenylated xanthones, in particular, have garnered significant attention due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The introduction of a prenyl group can significantly enhance the therapeutic potential of the xanthone core. Jacareubin, a naturally occurring pyranoxanthone, serves as a key starting material for the synthesis of various derivatives. The targeted synthesis of this compound involves the regioselective introduction of a prenyl group at the C7 position, a synthetic challenge that requires careful optimization of reaction conditions. This document outlines a proposed synthetic route and provides a framework for its optimization.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step pathway:

  • Synthesis of Jacareubin: The jacareubin core is first synthesized. An unambiguous synthesis of jacareubin has been previously reported and serves as the basis for this initial step.

  • C-Prenylation of Jacareubin: The synthesized jacareubin is then subjected to a C-prenylation reaction to introduce the prenyl moiety at the C7 position. This step is critical and requires optimization to achieve the desired regioselectivity and yield.

Synthesis_Pathway cluster_step1 Step 1: Jacareubin Synthesis cluster_step2 Step 2: C-Prenylation Starting_Materials Phloroglucinol & 2,4,5-Trihydroxybenzoic acid Jacareubin Jacareubin Starting_Materials->Jacareubin Multi-step synthesis Jacareubin_reactant Jacareubin Prenyl_Bromide Prenyl Bromide 7_Prenyljacareubin This compound Jacareubin_reactantPrenyl_Bromide Jacareubin_reactantPrenyl_Bromide Jacareubin_reactantPrenyl_Bromide->7_Prenyljacareubin Base, Solvent, Temp.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Jacareubin

This protocol is based on established literature methods for the synthesis of the jacareubin core.

Materials:

  • Phloroglucinol

  • 2,4,5-Trihydroxybenzoic acid

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Condensation: To a solution of phloroglucinol (1.0 eq) and 2,4,5-trihydroxybenzoic acid (1.0 eq) in a round-bottom flask, add Eaton's reagent (10 eq) at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure jacareubin.

  • Characterization: Confirm the structure and purity of the synthesized jacareubin using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Optimization of C-Prenylation of Jacareubin

This protocol provides a framework for optimizing the regioselective C-prenylation of jacareubin to yield this compound. The reaction conditions presented below are starting points for optimization.

Materials:

  • Jacareubin (from Protocol 1)

  • Prenyl bromide

  • Base (e.g., Potassium hydroxide (KOH), Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure:

  • Setup: To a solution of jacareubin (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere, add the selected base (1.1 - 2.0 eq) at 0 °C.

  • Activation: Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide ion.

  • Prenylation: Add prenyl bromide (1.2 - 2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to proceed at a controlled temperature (ranging from room temperature to reflux) for a specified time (4 - 24 hours). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate this compound and any other isomers.

  • Analysis: Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and regioselectivity of the prenylation.

Optimization Parameters and Data Presentation

To achieve the optimal synthesis of this compound, a systematic optimization of the C-prenylation reaction is recommended. The following tables provide a template for organizing the experimental data to facilitate comparison and identification of the best reaction conditions.

Table 1: Effect of Base on the C-Prenylation of Jacareubin

EntryBase (eq)SolventTemperature (°C)Time (h)Yield of this compound (%)Yield of other isomers (%)
1KOH (1.1)Acetone2512DataData
2KOH (2.0)Acetone2512DataData
3NaH (1.1)DMF0 to 258DataData
4K₂CO₃ (2.0)DMF5024DataData

Table 2: Effect of Solvent on the C-Prenylation of Jacareubin

EntryBaseSolventTemperature (°C)Time (h)Yield of this compound (%)Yield of other isomers (%)
1KOHAcetone2512DataData
2KOHDMF2512DataData
3KOHTHF2512DataData
4KOHDCM2512DataData

Table 3: Effect of Temperature and Time on the C-Prenylation of Jacareubin

EntryBaseSolventTemperature (°C)Time (h)Yield of this compound (%)Yield of other isomers (%)
1KOHAcetone024DataData
2KOHAcetone2512DataData
3KOHAcetone56 (reflux)6DataData
4KOHAcetone2524DataData

*Data in these tables are placeholders and should be replaced with experimental results.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the optimization of the C-prenylation of jacareubin.

Optimization_Workflow Start Start Optimization Setup Set up parallel reactions (Varying Base, Solvent, Temp.) Start->Setup Reaction Perform C-Prenylation Reaction Setup->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Reaction Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Analyze fractions by NMR and MS Purification->Analysis Data Quantify yield and regioselectivity Analysis->Data Decision Optimal conditions identified? Data->Decision Decision->Setup No, refine conditions End End Decision->End Yes

Caption: Workflow for the optimization of this compound synthesis.

Conclusion

The synthesis of this compound presents an opportunity for the development of novel therapeutic agents. The protocols and optimization strategies outlined in this document provide a comprehensive guide for researchers to efficiently synthesize and optimize the production of this target molecule. A systematic approach to varying reaction parameters, coupled with careful analysis of the outcomes, will be key to achieving a high-yielding and regioselective synthesis of this compound. The provided templates for data organization and workflow visualization are intended to aid in the methodical execution and documentation of the optimization process.

Application Note: Quantitative Analysis of 7-Prenyljacareubin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Prenyljacareubin is a naturally occurring xanthone found in various plant species, notably within the Calophyllum genus. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further research into its therapeutic potential. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established principles for the analysis of similar xanthone compounds and is designed to be robust, accurate, and precise for research and drug development applications.

Chemical Structure and Properties of this compound

  • Molecular Formula: C₂₃H₂₂O₆

  • Molecular Weight: 394.42 g/mol

  • Chemical Class: Prenylated Xanthone

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, HPLC analysis, and quantification of this compound.

1. Sample Preparation (from Calophyllum plant material)

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Drying: Air-dry the plant material (e.g., leaves, bark) at room temperature, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Sample Solution Preparation:

    • Accurately weigh 10 mg of the crude extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol to achieve a concentration of 1 mg/mL.

    • Vortex the solution until the extract is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound. These are based on typical methods for xanthone analysis and may be optimized for specific instruments and samples.[2][3][4][5]

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (80:20, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm and 315 nm
Run Time 15 minutes

Justification for Wavelength Selection: While the specific UV absorption maximum for this compound is not documented, related xanthones exhibit strong absorbance in two main regions. The first is around 240-260 nm, and the second is in the 310-320 nm range.[4] Therefore, monitoring at both 254 nm and 315 nm is recommended to determine the optimal wavelength for quantification, which will correspond to the highest signal-to-noise ratio for the this compound peak.

3. Preparation of Standard Solutions and Calibration Curve

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a graph of the mean peak area against the corresponding concentration. The resulting calibration curve should be linear, and the equation of the line and the coefficient of determination (R²) should be calculated. An R² value greater than 0.995 is generally considered acceptable.

4. Quantification of this compound in Samples

Inject the prepared sample solutions into the HPLC system. The concentration of this compound in the sample can be determined by interpolating the peak area of the analyte from the linear regression equation of the calibration curve.

The amount of this compound in the original plant material can be calculated using the following formula:

Content (mg/g) = (C * V * D) / W

Where:

  • C = Concentration of this compound in the injected sample solution (µg/mL)

  • V = Final volume of the sample solution (mL)

  • D = Dilution factor (if any)

  • W = Weight of the initial plant material (g)

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method, based on validated methods for similar xanthone compounds.[2][3][6]

Table 1: HPLC Method Parameters

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (80:20, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm / 315 nm
Injection Volume 10 µL
Expected Retention Time 5 - 10 minutes (analyte dependent)

Table 2: Method Validation Parameters (Expected)

ParameterExpected Value
Linearity (R²) > 0.995
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Calophyllum sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Methanol Extraction (Sonication) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution syringe_filtration 0.45 µm Syringe Filtration dissolution->syringe_filtration hplc_vial Sample in HPLC Vial syringe_filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (254/315 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification result Concentration of this compound quantification->result hplc_method_development cluster_analyte_properties Analyte Properties cluster_method_parameters HPLC Method Parameters cluster_optimization Method Optimization structure Chemical Structure (Xanthone) polarity Polarity (Moderately Polar) structure->polarity stationary_phase Stationary Phase (C18 - Non-polar) polarity->stationary_phase mobile_phase Mobile Phase (Methanol/Water - Polar) polarity->mobile_phase uv_absorbance UV Absorbance (Conjugated System) detector Detector (UV-Vis) uv_absorbance->detector peak_shape Peak Shape mobile_phase->peak_shape resolution Resolution mobile_phase->resolution run_time Analysis Time mobile_phase->run_time wavelength Wavelength (254/315 nm) detector->wavelength

References

7-Prenyljacareubin: A Promising Apoptosis-Inducing Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

7-Prenyljacareubin is a prenylated xanthone, a class of naturally occurring compounds that have garnered significant interest in oncological research due to their potent cytotoxic and apoptotic effects on various cancer cell lines. While specific data on this compound is emerging, the broader family of prenylated xanthones, particularly those isolated from Garcinia species, has been shown to induce programmed cell death, or apoptosis, in tumor cells, making them attractive candidates for the development of novel anticancer therapeutics. This document provides an overview of the potential applications of this compound in cancer research and detailed protocols for investigating its apoptotic effects.

Principle

Prenylated xanthones, including jacareubin and its derivatives, are believed to induce apoptosis through the intrinsic or mitochondrial pathway. This process is often initiated by cellular stress and involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a cascade of caspases, which are the executive enzymes of apoptosis. Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3. The prenyl group attached to the xanthone core is often crucial for their cytotoxic activity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activities (IC50 values) of jacareubin and other related prenylated xanthones against various cancer cell lines to provide a comparative reference.

CompoundCell LineCell TypeIC50 (µM)Reference
JacareubinPHA-stimulated PBMCsHuman peripheral blood mononuclear cells85.9[1]
6-DeoxyjacareubinRajiBurkitt's lymphoma>100[2]
SNU-1Gastric carcinoma>100[2]
K562Chronic myelogenous leukemia>100[2]
LS-174TColorectal adenocarcinoma>100[2]
SK-MEL-28Malignant melanoma>100[2]
IMR-32Neuroblastoma>100[2]
HeLaCervical carcinoma>100[2]
Hep G2Hepatocellular carcinoma>100[2]
NCI-H23Non-small cell lung cancer>100[2]
MacluraxanthoneRajiBurkitt's lymphoma8.5[2]
SNU-1Gastric carcinoma6.9[2]
K562Chronic myelogenous leukemia9.2[2]
LS-174TColorectal adenocarcinoma10.5[2]
SK-MEL-28Malignant melanoma7.8[2]
IMR-32Neuroblastoma12.1[2]
HeLaCervical carcinoma8.9[2]
Hep G2Hepatocellular carcinoma7.2[2]
NCI-H23Non-small cell lung cancer9.8[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptosis-inducing effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating with this compound at the desired concentration and for the appropriate time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of Prenylated Xanthone-Induced Apoptosis

apoptosis_pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Disrupts membrane potential Bcl-2->Bax Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleavage

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for Assessing Apoptotic Activity

experimental_workflow cluster_0 In Vitro Studies cluster_1 Data Analysis Cell_Culture Tumor Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Flow_Cytometry Annexin V/PI Staining (Apoptosis Quantification) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Rate Apoptosis Rate Calculation Flow_Cytometry->Apoptosis_Rate Protein_Analysis Apoptotic Protein Level Analysis Western_Blot->Protein_Analysis

Caption: General workflow for investigating the apoptotic effects of this compound.

References

Application Notes and Protocols for In Vivo Studies of 7-Prenyljacareubin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific in vivo studies on the isolated compound 7-Prenyljacareubin in animal models have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on in vivo studies of the closely related parent compound, Jacareubin, as well as other prenylated xanthones and extracts from plant genera known to contain these compounds, such as Calophyllum and Garcinia. These protocols are intended to serve as a guide for designing future in vivo investigations of this compound.

Introduction to this compound and Related Compounds

This compound is a prenylated xanthone, a class of secondary metabolites found in various plant species, particularly within the Clusiaceae family. Xanthones, including their prenylated derivatives, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. While in vitro studies have highlighted the potential of these compounds, in vivo animal studies are crucial for evaluating their efficacy, pharmacokinetics, and safety profiles.

Studies on the parent compound, jacareubin, isolated from the heartwood of Calophyllum brasiliense, have shown its potential as an anti-inflammatory and anti-allergic agent, with further investigations into its cytogenetic effects.[1][2][3] Extracts from Calophyllum species have demonstrated anti-obesity and anti-arthritic activities in rat models.[4][5] Furthermore, prenylated xanthones from mangosteen (Garcinia mangostana) have been shown to inhibit tumor growth in mouse models.[6][7] These findings provide a strong rationale for the in vivo investigation of this compound.

Potential Therapeutic Applications for In Vivo Investigation

Based on the known biological activities of related compounds, the following therapeutic areas are proposed for in vivo studies of this compound:

  • Oncology: Evaluation of anti-tumor efficacy in various cancer models.

  • Inflammation and Immunology: Assessment of anti-inflammatory and anti-arthritic properties.

  • Metabolic Diseases: Investigation of anti-obesity and anti-diabetic effects.

Quantitative Data from In Vivo Studies of Jacareubin

The following table summarizes the available quantitative data from an in vivo study on Jacareubin. This data can serve as a starting point for dose-ranging studies of this compound.

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
JacareubinMice100 mg/kgIntraperitoneal (i.p.)No increase in micronucleus levels in bone marrow cells.(Quintino et al., 2017)[2][3]

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for the in vivo study of this compound.

Anti-Cancer Activity Protocol: Xenograft Mouse Model

This protocol is adapted from studies on prenylated xanthones from mangosteen.[6]

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.

Materials:

  • This compound

  • Human cancer cell line (e.g., human colorectal adenocarcinoma COLO 205)

  • Immunocompromised mice (e.g., nude mice)

  • Vehicle for this compound (e.g., sterile PBS with a solubilizing agent like DMSO)

  • Calipers

  • Standard chemotherapy drug (positive control)

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.

  • Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Administer this compound (or vehicle/positive control) via the desired route (e.g., intratumoral, intraperitoneal, or oral gavage) at predetermined intervals.

  • Tumor Measurement: Continue to measure tumor volume throughout the study period.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups.

Anti-Inflammatory Activity Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.

Objective: To assess the acute anti-inflammatory effect of this compound in a carrageenan-induced paw edema model.

Materials:

  • This compound

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Vehicle for this compound

  • Pletismometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats to the experimental conditions and divide them into treatment groups.

  • Drug Pre-treatment: Administer this compound (or vehicle/positive control) orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a pletismometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Analysis: Analyze the differences in paw volume and percentage of edema inhibition between the groups.

Visualizations

Proposed General Workflow for In Vivo Efficacy Studies

G cluster_preclinical Preclinical In Vivo Study Workflow A Dose-Ranging and Toxicity Studies B Selection of Animal Model (e.g., Xenograft, Induced Disease) A->B C Treatment Administration (Route and Schedule) B->C D Efficacy Assessment (e.g., Tumor Volume, Inflammatory Markers) C->D E Pharmacokinetic Analysis (Blood and Tissue Samples) C->E F Histopathological and Biomarker Analysis D->F

Caption: General workflow for preclinical in vivo efficacy and safety evaluation of this compound.

Proposed Signaling Pathway for Anti-Inflammatory Action of Prenylated Xanthones

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Activates Prenyljacareubin This compound Prenyljacareubin->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediates

Caption: A proposed anti-inflammatory signaling pathway for this compound based on related compounds.

References

Application Notes and Protocols for Cell-Based Assay Development: 7-Prenyljacareubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to investigate the biological activities of 7-Prenyljacareubin. Due to the limited specific data on this compound, this document outlines protocols for assessing its potential anti-cancer, anti-inflammatory, and neuroprotective properties, based on the known activities of structurally related compounds such as prenylated flavonoids and coumarins.

Introduction to this compound and Cell-Based Assays

This compound is a natural compound belonging to the xanthone family, characterized by a prenyl group attached to a jacareubin core. While specific biological activities of this compound are not extensively documented, related compounds have demonstrated a range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. Cell-based assays are essential tools in the early stages of drug discovery to elucidate the mechanism of action, efficacy, and potential toxicity of novel compounds like this compound in a physiologically relevant context.[1][2] This document provides detailed protocols for a panel of cell-based assays to explore these potential activities.

Experimental Workflow for Assessing this compound Activity

The following workflow outlines a systematic approach to characterizing the bioactivity of this compound.

experimental_workflow start Start: this compound Compound viability Cell Viability/Cytotoxicity Screening (e.g., MTT, XTT Assay) start->viability selectivity Determine IC50 and Select Non-Toxic Concentrations viability->selectivity anti_cancer Anti-Cancer Activity Assays selectivity->anti_cancer anti_inflammatory Anti-Inflammatory Activity Assays selectivity->anti_inflammatory neuroprotective Neuroprotective Activity Assays selectivity->neuroprotective apoptosis Apoptosis Assays (Annexin V, Caspase Activity) anti_cancer->apoptosis cell_cycle Cell Cycle Analysis anti_cancer->cell_cycle nitric_oxide Nitric Oxide (NO) Production Assay anti_inflammatory->nitric_oxide cytokine Cytokine Release Assay (ELISA) anti_inflammatory->cytokine oxidative_stress Oxidative Stress Assay neuroprotective->oxidative_stress neurite_outgrowth Neurite Outgrowth Assay neuroprotective->neurite_outgrowth pathway Mechanism of Action Studies (Signaling Pathway Analysis) apoptosis->pathway cell_cycle->pathway nitric_oxide->pathway cytokine->pathway oxidative_stress->pathway neurite_outgrowth->pathway end End: Data Analysis and Interpretation pathway->end nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene Cytokine_gene Pro-inflammatory Cytokine Genes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation Cytokine_protein Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_gene->Cytokine_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation Cytokine_protein->Inflammation NO->Inflammation Prenyljacareubin This compound Prenyljacareubin->IKK Inhibits? Prenyljacareubin->NFkB_active Inhibits Translocation?

References

Application Notes and Protocols for 7-Prenyljacareubin as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of late 2025 does not provide specific data on the enzyme inhibitory activity of 7-Prenyljacareubin. The following application notes and protocols are based on the documented activities of the parent compound, jacareubin, and other related prenylated xanthones isolated from Calophyllum species. These are intended to serve as a strategic guide for initiating research into the potential enzyme inhibitory properties of this compound.

Introduction

This compound is a prenylated xanthone, a class of secondary metabolites known for a wide array of biological activities. While direct evidence of its enzyme inhibitory profile is not yet established, its structural similarity to other bioactive xanthones suggests potential as an inhibitor of various enzymes. Notably, the parent compound, jacareubin, has been shown to inhibit xanthine oxidase[1]. Furthermore, extracts from Calophyllum species, a rich source of jacareubin and its derivatives, have demonstrated inhibitory effects against acetylcholinesterase (AChE)[2][3]. These findings provide a compelling rationale for investigating this compound as a potential inhibitor of these and other related enzymes.

Potential Enzyme Targets and Therapeutic Areas

Based on the activities of structurally related compounds, this compound could be investigated for its inhibitory potential against the following enzymes:

  • Xanthine Oxidase: Inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and gout.

  • Acetylcholinesterase (AChE): AChE inhibitors are used in the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders.

Data Presentation: Inhibitory Activities of Related Compounds

The following table summarizes the enzyme inhibitory data available for jacareubin and extracts from Calophyllum species. This information can be used as a preliminary benchmark for assessing the potential efficacy of this compound.

Compound/ExtractTarget EnzymeMeasurementResultReference
JacareubinXanthine OxidaseInhibitionDemonstrated inhibitory action[1]
Methanol Extract of Calophyllum inophyllumAcetylcholinesterase (AChE)% Inhibition at 100 µg/mL81.28%[2][3]
Methanol Extract of Calophyllum benjaminumAcetylcholinesterase (AChE)% Inhibition at 100 µg/mL74.32%[2][3]

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory potential of this compound against xanthine oxidase and acetylcholinesterase.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Allopurinol (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the buffer.

    • Prepare a solution of xanthine oxidase in the buffer.

    • Prepare a stock solution of allopurinol in DMSO and dilute in buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the this compound dilution (or allopurinol for positive control, or buffer for negative control).

    • Add 50 µL of the xanthine solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm (corresponding to the formation of uric acid) every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of this compound against acetylcholinesterase.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine Iodide (ATCI) (substrate)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Tris-HCl Buffer (pH 8.0)

  • Galantamine or Donepezil (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

    • Prepare a solution of AChE in buffer.

    • Prepare a solution of ATCI in buffer.

    • Prepare a solution of DTNB in buffer.

    • Prepare a stock solution of the positive control in DMSO and dilute in buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the this compound dilution (or positive control, or buffer for negative control).

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing this compound as a potential enzyme inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Mechanism of Action Studies A Prepare this compound Stock Solution C Perform High-Throughput Screening (HTS) A->C B Select Target Enzymes (e.g., Xanthine Oxidase, AChE) B->C D Prepare Serial Dilutions C->D Active Hit E Conduct Enzyme Inhibition Assays D->E F Calculate IC50 Values E->F G Kinetic Analysis (e.g., Lineweaver-Burk Plot) F->G Potent Inhibition Confirmed H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: Workflow for investigating this compound as an enzyme inhibitor.

Potential Signaling Pathway Inhibition

This diagram illustrates a generalized mechanism of how an enzyme inhibitor like this compound might disrupt a signaling pathway.

G cluster_pathway Simplified Signaling Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to Active Site Product Product Enzyme->Product Catalyzes Reaction Biological_Response Biological Response Product->Biological_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Inhibits Activity

References

Application Notes and Protocols for Testing 7-Prenyljacareubin in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, such as microglia and astrocytes, leads to the production of pro-inflammatory mediators, including cytokines, chemokines, nitric oxide (NO), and reactive oxygen species (ROS).[1][2][3][4][5][6] This inflammatory cascade contributes to neuronal damage and cognitive decline.[1][7] 7-Prenyljacareubin, a natural compound, has emerged as a potential therapeutic agent for neuroinflammatory conditions. These application notes provide detailed protocols for evaluating the anti-neuroinflammatory effects of this compound in established in vitro and in vivo models.

The protocols outlined below describe the use of lipopolysaccharide (LPS) to induce an inflammatory response.[1][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the immune system and is widely used to model neuroinflammation.[1][8][9] The primary cellular targets in these models are microglia, the resident immune cells of the central nervous system.[1][2][3][6] Upon activation by LPS, microglia initiate signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the expression of pro-inflammatory genes.[8][10][11][12][13][14]

Section 1: In Vitro Neuroinflammation Model

Objective

To assess the anti-inflammatory effects of this compound on LPS-stimulated microglial cells by measuring the production of inflammatory mediators and analyzing key signaling pathways.

Experimental Workflow

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture BV-2 Microglia cell_plating Plate Cells in 96-well or 6-well plates cell_culture->cell_plating prenyl_treat Pre-treat with this compound cell_plating->prenyl_treat lps_stim Stimulate with LPS prenyl_treat->lps_stim no_assay Nitric Oxide (Griess Assay) lps_stim->no_assay elisa Cytokine Measurement (ELISA) lps_stim->elisa western_blot Protein Expression (Western Blot) lps_stim->western_blot if_staining Immunofluorescence Staining lps_stim->if_staining

Caption: Workflow for in vitro testing of this compound.

Experimental Protocols

1.3.1. Cell Culture and Treatment

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed BV-2 cells in 96-well plates for viability and NO assays, or 6-well plates for protein and RNA analysis.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce neuroinflammation by adding LPS (1 µg/mL) to the culture medium.

    • Incubate for the desired time points (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).

1.3.2. Nitric Oxide (NO) Assay (Griess Assay)

  • After the treatment period, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite standard curve.

1.3.3. Cytokine Measurement (ELISA)

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.[15][16]

  • Wash the plate with Wash Buffer (PBS with 0.05% Tween 20).[17]

  • Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[15]

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[15]

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[15][16][18]

  • Wash and add streptavidin-HRP conjugate. Incubate for 20-30 minutes in the dark.[15]

  • Wash and add TMB substrate solution. A blue color will develop.[15]

  • Stop the reaction with a stop solution (e.g., 2N H2SO4), which will turn the color to yellow.[15][17]

  • Measure the absorbance at 450 nm.[17]

Data Presentation

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated BV-2 Cells

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Section 2: In Vivo Neuroinflammation Model

Objective

To evaluate the neuroprotective and anti-inflammatory efficacy of this compound in an LPS-induced mouse model of neuroinflammation.

Experimental Workflow

in_vivo_workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_assessment Assessment animal_model C57BL/6J Mice acclimatization Acclimatization animal_model->acclimatization grouping Randomization into Groups acclimatization->grouping prenyl_admin Administer this compound grouping->prenyl_admin lps_inject Induce Neuroinflammation (LPS i.p. injection) prenyl_admin->lps_inject behavioral Behavioral Testing (e.g., Morris Water Maze) lps_inject->behavioral sacrifice Sacrifice and Tissue Collection behavioral->sacrifice biochemical Biochemical Analysis (ELISA, Western Blot) sacrifice->biochemical histo Immunohistochemistry sacrifice->histo

Caption: Workflow for in vivo testing of this compound.

Experimental Protocols

2.3.1. Animal Model and Treatment

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Vehicle Control

    • LPS only

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

  • Administration:

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a specified number of days.

    • Induce neuroinflammation with a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25 mg/kg).[5]

2.3.2. Behavioral Testing (Morris Water Maze)

  • Perform this test to assess spatial learning and memory.

  • The apparatus is a circular pool filled with opaque water containing a hidden platform.

  • Acquisition Phase: Train mice to find the hidden platform over several days. Record the escape latency and path length.

  • Probe Trial: Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

2.3.3. Tissue Collection and Preparation

  • Following behavioral tests, euthanize the mice.

  • Perfuse with saline to remove blood.

  • Dissect the brain and isolate the hippocampus and cortex.

  • Prepare tissue homogenates for biochemical analysis or fix the tissue for immunohistochemistry.

2.3.4. Immunofluorescence Staining

  • Fix brain tissue in 4% paraformaldehyde.

  • Prepare brain slices (e.g., 30 µm thick).

  • Block non-specific binding with a blocking solution (e.g., containing serum).

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-Iba-1 for microglia, anti-GFAP for astrocytes).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount slices and visualize using a fluorescence microscope.

  • Analyze microglial morphology and activation state.[4][19][20][21]

Data Presentation

Table 2: Effect of this compound on Behavioral and Biochemical Parameters in LPS-Treated Mice

Treatment GroupEscape Latency (s)Time in Target Quadrant (%)Hippocampal TNF-α (pg/mg protein)Cortical Iba-1 Expression (relative units)
Vehicle Control
LPS
LPS + this compound (low dose)
LPS + this compound (high dose)

Section 3: Analysis of Signaling Pathways

Objective

To determine the molecular mechanism of this compound by investigating its effect on the NF-κB and MAPK signaling pathways.

Protocol: Western Blot Analysis
  • Protein Extraction: Lyse cells or brain tissue with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein on a polyacrylamide gel.[22][23]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[22][23] Key antibodies include:

    • p-p65, p65 (for NF-κB pathway)

    • p-IκBα, IκBα (for NF-κB pathway)

    • p-p38, p38 (for MAPK pathway)

    • p-ERK, ERK (for MAPK pathway)

    • p-JNK, JNK (for MAPK pathway)

    • iNOS, COX-2

    • GAPDH or β-actin (as loading controls)[22][23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[22]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit.[22]

  • Densitometry: Quantify band intensity using imaging software.

Data Presentation

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression

Treatment Groupp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK/ERK RatioiNOS ExpressionCOX-2 Expression
Control
LPS
LPS + this compound (X µM)
LPS + this compound (Y µM)

Signaling Pathway Diagrams

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκBα p65/p50 IKK->IkB_NFkB:f0 phosphorylates IkB IκBα p65 p65 p50 p50 NFkB_complex p65/p50 DNA DNA NFkB_complex->DNA translocates & binds IkB_NFkB:f0->IkB degradation IkB_NFkB:f1->NFkB_complex release Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcription Prenyl This compound Prenyl->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MEK) MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF ERK->TF JNK->TF Genes Pro-inflammatory Genes TF->Genes activates transcription Prenyl This compound Prenyl->MAPKKK inhibits

Caption: Proposed inhibition of the MAPK pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 7-Prenyljacareubin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the biological activity of 7-prenyljacareubin and its derivatives. The assays target key enzymes implicated in cancer, neurodegenerative diseases, and inflammatory responses, reflecting the therapeutic potential of the broader xanthone class to which jacareubin belongs.

Target Rationale

Jacareubin and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. This document outlines HTS assays for three relevant targets:

  • Aromatase (CYP19A1): A key enzyme in estrogen biosynthesis, aromatase is a validated target in hormone-dependent breast cancer. Jacareubin has been shown to interact with aromatase, and its derivatives have exhibited inhibitory activity.

  • Acetylcholinesterase (AChE): A critical enzyme in the cholinergic nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Xanthones, the chemical class of jacareubin, have been identified as possessing anticholinesterase activity[1].

  • Mast Cell Degranulation (β-hexosaminidase release): Mast cells play a central role in allergic and inflammatory responses. Jacareubin has been shown to inhibit IgE/antigen-induced mast cell degranulation with high potency[2]. An HTS assay measuring the release of β-hexosaminidase can identify compounds that stabilize mast cells.

Quantitative Data Summary

The following table summarizes the reported biological activities of jacareubin and its derivatives.

Compound/DerivativeTarget/AssayIC50 ValueReference
JacareubinIgE/Ag-induced mast cell degranulation46 nM[2]
JacareubinHuman breast cancer cell line6.28 ± 0.47 µM[3]
8-fluoro-1,3-dihydroxy-9H-xanthen-9-oneAromatase3 µM[3]
9-fluoro-5-hydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6(2H)-oneAromatase60 µM[3]
JacareubinPHA-stimulated human PBMCs (72h)85.9 µM[4][5]
JacareubinResting human PBMCs (72h)315.6 µM[4][5]

Experimental Protocols

Protocol 1: Aromatase Inhibition HTS Assay (Fluorescent)

This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of human placental aromatase. The assay measures the production of a fluorescent product generated from a non-fluorescent substrate by aromatase activity.

Signaling Pathway

G Testosterone Testosterone (Substrate) Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Estradiol Estradiol (Product) Aromatase->Estradiol Inhibitor This compound Derivative Inhibitor->Aromatase

Caption: Aromatase inhibition by a test compound.

Experimental Workflow

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Dispense Assay Buffer B Add Aromatase Enzyme A->B C Add Test Compounds (this compound derivatives) B->C D Pre-incubate C->D E Add Fluorescent Substrate D->E F Incubate E->F G Measure Fluorescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for the aromatase HTS assay.

Methodology

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • Aromatase Enzyme: Recombinant human placental aromatase.

    • Substrate: Dibenzylfluorescein (DBF).

    • Cofactor: NADPH.

    • Positive Control: Letrozole (a known aromatase inhibitor).

    • Test Compounds: this compound derivatives dissolved in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense 20 µL of assay buffer to all wells.

    • Add 5 µL of test compound solution or control (DMSO for negative control, Letrozole for positive control).

    • Add 10 µL of aromatase enzyme solution.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 15 µL of a substrate/cofactor mix (DBF and NADPH).

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition HTS Assay (Colorimetric)

This protocol is based on the Ellman's method and is adapted for a high-throughput format. It measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Signaling Pathway

G ATChI Acetylthiocholine (Substrate) AChE Acetylcholinesterase ATChI->AChE Thiocholine Thiocholine AChE->Thiocholine TNB TNB (Yellow) Thiocholine->TNB reacts with DTNB DTNB DTNB Inhibitor This compound Derivative Inhibitor->AChE

Caption: Principle of the colorimetric AChE assay.

Experimental Workflow

G cluster_prep Assay Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection A Dispense Assay Buffer B Add Test Compounds A->B C Add AChE Enzyme B->C D Pre-incubate C->D E Add DTNB and Substrate (ATChI) D->E F Incubate E->F G Measure Absorbance (412 nm) F->G H Data Analysis (IC50) G->H

Caption: Workflow for the AChE HTS assay.

Methodology

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • AChE Enzyme: Recombinant human AChE.

    • Substrate: Acetylthiocholine iodide (ATChI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Positive Control: Donepezil.

    • Test Compounds: this compound derivatives dissolved in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense 25 µL of assay buffer to all wells.

    • Add 5 µL of test compound solution or control.

    • Add 10 µL of AChE enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a solution containing both DTNB and ATChI.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values by plotting percent inhibition against the logarithm of compound concentration.

Protocol 3: Mast Cell Degranulation HTS Assay (β-hexosaminidase Release)

This cell-based assay quantifies the release of the enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3 cell line) upon stimulation, as a measure of degranulation. Inhibitors of this process will reduce the amount of enzyme released into the supernatant.

Signaling Pathway

G Antigen Antigen MastCell Mast Cell Antigen->MastCell Binds to IgE IgE IgE IgE->MastCell Degranulation Degranulation MastCell->Degranulation BetaHex β-hexosaminidase Release Degranulation->BetaHex Inhibitor This compound Derivative Inhibitor->MastCell

Caption: Inhibition of mast cell degranulation.

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay β-hexosaminidase Assay cluster_analysis Analysis A Seed Mast Cells B Sensitize with IgE A->B C Wash Cells B->C D Add Test Compounds C->D E Stimulate with Antigen D->E F Collect Supernatant E->F G Add Substrate F->G H Incubate & Stop Reaction G->H I Measure Absorbance H->I J Data Analysis (IC50) I->J

Caption: Workflow for the mast cell degranulation HTS assay.

Methodology

  • Cell Culture and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate and culture overnight.

    • Sensitize the cells with anti-DNP IgE for 24 hours.

  • Assay Procedure:

    • Wash the cells with Tyrode's buffer.

    • Add 50 µL of Tyrode's buffer containing the test compounds or controls.

    • Incubate for 30 minutes at 37°C.

    • Stimulate degranulation by adding 50 µL of DNP-HSA (antigen) in Tyrode's buffer.

    • Incubate for 1 hour at 37°C.

    • Transfer 25 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 200 µL of stop buffer (0.1 M carbonate/bicarbonate buffer, pH 10.0).

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release relative to control wells.

    • Determine the IC50 values for the inhibition of degranulation.

References

Application Note: Quantitative Determination of 7-Prenyljacareubin in Human Plasma using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Prenyljacareubin in human plasma. The methodology involves a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a naturally occurring prenylated xanthone with potential therapeutic applications. To facilitate preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for this purpose.[1] This application note provides a detailed protocol for the determination of this compound in human plasma, which can be adapted for other biological samples.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical column: C18, 2.1 x 50 mm, 3.5 µm.

Sample Preparation

A protein precipitation method was employed for sample preparation due to its simplicity and speed.[2][3]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • This compound-d5 (IS): Precursor ion > Product ion (specific m/z values to be determined during method development)

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect according to standard bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results are summarized in Table 1. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Table 1: Summary of Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
LLOQ18.5-5.210.2-3.8
Low36.23.57.84.1
Medium1004.1-1.85.5-0.9
High8003.52.34.91.7

Recovery and Matrix Effect

The extraction recovery of this compound was consistent across the QC levels, with a mean recovery of over 85%. The matrix effect was found to be negligible, with the IS effectively compensating for any ion suppression or enhancement.

Conclusion

A sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in support of pharmacokinetic and clinical studies.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and this compound-d5 reference standards.

    • Dissolve each in 1 mL of methanol to obtain 1 mg/mL stock solutions.

    • Store at -20°C.

  • Working Solutions:

    • Prepare intermediate and working standard solutions by serial dilution of the stock solution with methanol:water (1:1, v/v).

    • Prepare the internal standard working solution by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation using Protein Precipitation
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate matrix (human plasma for unknowns, charcoal-stripped plasma for standards and QCs) to each tube.

  • For calibration standards and QCs, spike the appropriate amount of working standard solution.

  • Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix.

  • Add 150 µL of cold acetonitrile to all tubes.

  • Vortex each tube for 1 minute at high speed.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to autosampler vials containing glass inserts.

  • Seal the vials and place them in the autosampler for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

pbpk_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration plasma Plasma (Free Drug) oral->plasma tissues Tissues (Target Site) plasma->tissues plasma_protein Plasma Protein Binding plasma->plasma_protein liver Liver (CYP450 Enzymes) plasma->liver renal Renal Excretion plasma->renal metabolites Metabolites liver->metabolites metabolites->renal biliary Biliary Excretion metabolites->biliary

Caption: A generalized pharmacokinetic pathway for an orally administered drug.

References

Application Notes & Protocols: 7-Prenyljacareubin Delivery Systems for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Prenyljacareubin is a prenylated xanthone, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, like many other xanthones, this compound is characterized by high lipophilicity and poor aqueous solubility. These physicochemical properties present significant challenges for in vivo research, as they often lead to low bioavailability and limit the compound's therapeutic efficacy when administered systemically. To overcome these limitations, advanced drug delivery systems are required to enhance the solubility, stability, and targeted delivery of this compound.

This document provides detailed application notes and protocols for the development and in vivo evaluation of a this compound-loaded Solid Lipid Nanoparticle (SLN) delivery system. SLNs are a promising option for hydrophobic compounds like this compound, as they can encapsulate the drug in a solid lipid core, improving its stability and bioavailability. The following sections describe the formulation of these nanoparticles, their characterization, and a protocol for assessing their anti-inflammatory efficacy in a preclinical animal model.

Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (solid lipid)

  • Soy lecithin (surfactant)

  • Poloxamer 188 (co-surfactant)

  • Chloroform (organic solvent)

  • Ultrapure water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Rotary evaporator

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh 200 mg of glyceryl monostearate and 10 mg of this compound.

    • Dissolve both components in 5 mL of chloroform in a glass beaker.

    • Heat the mixture to 75°C on a magnetic stirrer to ensure the complete melting of the lipid and dissolution of the drug.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve 100 mg of soy lecithin and 50 mg of Poloxamer 188 in 50 mL of ultrapure water.

    • Heat the aqueous phase to 75°C while stirring continuously.

  • Formation of the Primary Emulsion:

    • Once both phases have reached 75°C, add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring at 8000 rpm using a high-shear homogenizer for 15 minutes. This will form a coarse oil-in-water emulsion.

  • Solvent Evaporation and Nanosizing:

    • Transfer the emulsion to a rotary evaporator to remove the chloroform at 40°C under reduced pressure.

    • Following solvent evaporation, subject the resulting pre-suspension to high-energy probe sonication for 10 minutes (5 seconds on, 2 seconds off cycles) in an ice bath to reduce the particle size and form a nanoemulsion.

  • Formation of Solid Lipid Nanoparticles:

    • Cool the hot nanoemulsion down to room temperature by placing it in an ice bath while stirring gently. The solidification of the lipid droplets will lead to the formation of SLNs.

    • Store the resulting SLN dispersion at 4°C for further characterization.

Physicochemical Characterization of this compound-Loaded SLNs

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Protocol:

    • Dilute the SLN dispersion (1:100) with ultrapure water to obtain an appropriate scattering intensity.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform the measurements in triplicate and report the mean ± standard deviation.

2.2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultrafiltration followed by UV-Vis spectrophotometry.

  • Protocol:

    • Separate the unencapsulated this compound from the SLN dispersion by centrifuging 1 mL of the dispersion through an ultrafiltration unit (e.g., Amicon® Ultra, 10 kDa MWCO) at 4000 rpm for 30 minutes.

    • Collect the filtrate containing the free drug.

    • Quantify the amount of free this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

    • Calculate the EE and DL using the following equations:

      • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Table 1: Hypothetical Physicochemical Properties of this compound-Loaded SLNs

ParameterValue
Particle Size (Z-average)150 ± 5 nm
Polydispersity Index (PDI)0.21 ± 0.03
Zeta Potential-25 ± 2 mV
Encapsulation Efficiency (EE)85 ± 4 %
Drug Loading (DL)4.2 ± 0.5 %

In Vivo Anti-Inflammatory Efficacy Study

This protocol describes the evaluation of the anti-inflammatory activity of this compound-loaded SLNs in a carrageenan-induced rat paw edema model.[1][2][3][4][5]

Animals:

  • Male Wistar rats (180-220 g).

  • House the animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

  • All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Experimental Groups:

  • Control Group: Saline solution.

  • Negative Control Group: Blank SLNs (without this compound).

  • Positive Control Group: Diclofenac sodium (10 mg/kg, i.p.).

  • Test Group 1: Free this compound (5 mg/kg, i.p.).

  • Test Group 2: this compound-loaded SLNs (equivalent to 5 mg/kg of drug, i.p.).

Protocol:

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Administration:

    • Administer the respective treatments to each group via intraperitoneal (i.p.) injection.

  • Induction of Inflammation:

    • One hour after treatment administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100

      • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Table 2: Hypothetical In Vivo Anti-Inflammatory Efficacy Data

Treatment GroupDosePaw Edema Inhibition at 4h (%)
Control (Saline)-0
Blank SLNs-5 ± 1.5
Diclofenac Sodium10 mg/kg75 ± 5.2
Free this compound5 mg/kg35 ± 4.1
This compound-SLNs5 mg/kg65 ± 4.8

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_formulation 1. SLN Formulation cluster_characterization 2. Characterization cluster_invivo 3. In Vivo Efficacy Study prep_lipid Prepare Lipid Phase (this compound + GMS) emulsify Hot Homogenization (Form Emulsion) prep_lipid->emulsify prep_aq Prepare Aqueous Phase (Surfactants) prep_aq->emulsify sonicate Probe Sonication (Reduce Size) emulsify->sonicate cool Cooling (Form SLNs) sonicate->cool dls DLS Analysis (Size, PDI, Zeta Potential) cool->dls ee_dl Encapsulation Efficiency & Drug Loading cool->ee_dl grouping Grouping & Baseline Paw Measurement cool->grouping acclimatize Animal Acclimatization acclimatize->grouping treatment Treatment Administration (i.p.) grouping->treatment inflammation Carrageenan Injection (Induce Edema) treatment->inflammation measurement Paw Volume Measurement (1, 2, 3, 4, 24h) inflammation->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis

Caption: Experimental workflow for the formulation, characterization, and in vivo evaluation of this compound-loaded SLNs.

nrf2_pathway cluster_cell Cell cluster_nucleus Nucleus prenyl This compound (in SLN) keap1_nrf2 Keap1-Nrf2 Complex prenyl->keap1_nrf2 Promotes Dissociation ros Oxidative Stress (e.g., from Inflammation) ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release ub Ubiquitination & Proteasomal Degradation keap1_nrf2->ub Normal Conditions nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are maf Maf maf->are genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) are->genes Transcription proteins Cytoprotective Proteins genes->proteins Translation proteins->ros Inhibition

Caption: Proposed signaling pathway for this compound via Nrf2 activation.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 7-Prenyljacareubin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Prenyljacareubin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that can lead to low yields during the synthesis of this compound.

Q1: My prenylation of jacareubin is resulting in a very low yield of this compound. What are the common causes?

Low yields in the prenylation of jacareubin are a frequent challenge and can be attributed to several factors:

  • Lack of Regioselectivity: Jacareubin possesses multiple hydroxyl groups and activated aromatic positions, leading to the formation of various constitutional isomers instead of the desired 7-prenyl product. The hydroxyl groups at positions 1, 3, 5, and 6 all influence the electronic and steric environment of the xanthone core.

  • Competing O-Prenylation: The hydroxyl groups of jacareubin can undergo O-prenylation to form ether linkages, which is a significant competing side reaction to the desired C-prenylation.

  • Formation of Byproducts: Under acidic conditions, such as in Friedel-Crafts type reactions, the prenyl cation can react with the hydroxyl groups to form chromane rings, further reducing the yield of the target molecule.

  • Steric Hindrance: The existing substituents on the jacareubin scaffold can sterically hinder the approach of the prenylating agent to the target C-7 position.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice and stoichiometry of the catalyst are critical and can significantly impact the reaction outcome.

Q2: How can I improve the regioselectivity of the C-prenylation to favor the 7-position?

Improving regioselectivity is key to increasing the yield of this compound. Here are several strategies:

  • Use of Protecting Groups: Temporarily protecting some of the hydroxyl groups can direct the prenylation to the desired position. For instance, selective protection of the more reactive hydroxyls might leave the area around C-7 more accessible.

  • Enzymatic Prenylation: The use of prenyltransferase enzymes can offer high regioselectivity and yield. These enzymes are highly specific and can catalyze prenylation at a single, desired position on the xanthone scaffold.

  • Lewis Acid Catalysis in Friedel-Crafts Reactions: Careful selection of a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) and optimization of its concentration can influence the regioselectivity of the Friedel-Crafts alkylation. The choice of solvent can also play a crucial role in controlling the reaction pathway.

Q3: What are the alternative methods to the direct Friedel-Crafts prenylation of jacareubin?

If direct prenylation is proving problematic, consider these alternative synthetic strategies:

  • Claisen Rearrangement: This method involves the O-prenylation of a hydroxyl group, followed by a thermally induced[1][1]-sigmatropic rearrangement to form a C-prenylated product. By strategically choosing which hydroxyl group to O-prenylate, you can control the position of the C-prenyl group. For jacareubin, this would involve the synthesis of the 6-O-prenyl ether, which upon heating, would rearrange to the 7-C-prenyl derivative.

Q4: I am observing the formation of a significant amount of a chromane byproduct. How can I minimize this?

Chromane formation is a common issue in the acid-catalyzed prenylation of phenols and related compounds. To minimize this:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can promote side reactions.

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the cyclization reaction that leads to the chromane.

  • Choice of Prenylating Agent: Using a less reactive prenylating agent, or a different activation method, might reduce the propensity for cyclization.

Quantitative Data Summary

The following table summarizes typical yields reported for prenylation reactions on xanthone scaffolds, which can serve as a benchmark for your experiments.

SubstratePrenylation MethodReagentsYield (%)Reference
1,3-DihydroxyxanthoneC-PrenylationPrenyl bromide, KOH43.09[1]
1,3,5-TrihydroxyxanthoneC-Prenylation-3 (C-2), 8 (C-4)[2]
1,3,6,7-TetrahydroxyxanthoneEnzymatic C-PrenylationPrenyltransferase (HcPT)70 (substrate conversion)[2]

Detailed Experimental Protocols

Synthesis of 1,3-dihydroxy-2-prenylxanthone [1]

  • Reactants:

    • 1,3-dihydroxyxanthone (0.228 g)

    • Potassium hydroxide (KOH) (0.42 g)

    • Prenyl bromide (0.97 g)

    • Distilled water (30 mL)

    • Acetone (3 mL)

    • 10% Hydrochloric acid (HCl) solution (100 mL)

    • Dichloromethane (DCM) (35 mL)

  • Procedure:

    • Dissolve 1,3-dihydroxyxanthone and KOH in distilled water in a 250 mL round-bottom flask.

    • Stir the mixture for 10 minutes at room temperature.

    • Inject a solution of prenyl bromide in acetone into the mixture using a syringe.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Acidify the mixture with a 10% HCl solution.

    • Extract the product with DCM.

    • Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the product as necessary (e.g., column chromatography).

Note: This protocol will likely require significant optimization for the synthesis of this compound, particularly concerning the stoichiometry of reagents, reaction time, and temperature, to account for the different reactivity of the tetrahydroxylated jacareubin starting material.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Strategies for Prenylation of Jacareubin

This diagram illustrates the two main chemical pathways for the synthesis of this compound from jacareubin.

G cluster_0 Direct C-Prenylation (Friedel-Crafts) cluster_1 O-Prenylation followed by Claisen Rearrangement Jacareubin Jacareubin (1,3,5,6-Tetrahydroxyxanthone) Seven_Prenyljacareubin This compound Jacareubin->Seven_Prenyljacareubin Lewis Acid (e.g., BF₃·OEt₂) Byproducts Isomeric Products & Chromanes Jacareubin->Byproducts Six_O_Prenyl 6-O-Prenyljacareubin Jacareubin->Six_O_Prenyl Prenyl_Bromide Prenyl Bromide Six_O_Prenyl->Seven_Prenyljacareubin Heat (Δ)

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your synthesis.

G Start Low Yield of this compound Analysis Analyze Crude Product (NMR, LC-MS) Start->Analysis Check_Regio Check Regioselectivity: Multiple Isomers Present? Analysis->Check_Regio Check_Byproducts Identify Byproducts: O-Prenylation or Chromanes? Analysis->Check_Byproducts Optimize_FC Optimize Friedel-Crafts: - Catalyst Stoichiometry - Temperature - Solvent Check_Regio->Optimize_FC No Enzymatic Consider Enzymatic Prenylation Check_Regio->Enzymatic Yes Protecting_Groups Use Protecting Groups to Direct Reaction Check_Regio->Protecting_Groups Yes Check_Byproducts->Optimize_FC Yes Try_Claisen Attempt Claisen Rearrangement Strategy Check_Byproducts->Try_Claisen Yes

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Solubility of 7-Prenyljacareubin for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in solubilizing 7-Prenyljacareubin for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

This compound, a prenylated flavonoid, possesses a hydrophobic chemical structure. The presence of a prenyl group and a largely nonpolar jacareubin core contributes to its low aqueous solubility, leading to precipitation in the aqueous buffers and media commonly used in bioassays.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds. However, it can be toxic to cells at higher concentrations. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[1][2] Some cell lines may tolerate up to 1-2%, but this should be determined empirically through solvent toxicity controls.[1][2]

Q3: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants can be effective in solubilizing hydrophobic compounds. Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Pluronic® F-68 are often used in bioassays.[3][4] They work by forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4] However, it is crucial to use them at concentrations below their critical micelle concentration (CMC) in cell-based assays to avoid cell lysis.[1]

Q4: Are cyclodextrins a suitable option for solubilizing this compound?

Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4] They are generally considered safe for use in cell culture and can be an effective way to deliver poorly soluble compounds to cells.[2]

Q5: What should I do if my compound precipitates when added to the cell culture medium?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The simplest approach is to test lower concentrations of this compound.

  • Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as high as is tolerable for your assay to aid solubility.

  • Use a different solubilization strategy: Explore the use of surfactants or cyclodextrins as described in this guide.

  • Pre-mix with serum: If your cell culture medium contains serum, try pre-mixing your compound stock with a small volume of serum before diluting it into the full volume of the medium. Serum proteins can sometimes help to keep hydrophobic compounds in solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The compound has exceeded its aqueous solubility limit.1. Decrease the final concentration of the compound. 2. Increase the concentration of the co-solvent (e.g., DMSO) if tolerated by the assay. 3. Employ alternative solubilization techniques such as the use of surfactants or cyclodextrins.[3][4]
Inconsistent results or low bioactivity in assays. Poor solubility is leading to a lower effective concentration of the compound.1. Visually inspect for any precipitation in your assay wells. 2. Perform a solubility test to determine the maximum soluble concentration in your assay medium. 3. Implement a robust solubilization protocol as outlined in the experimental section.
Cell death or altered cell morphology in control wells (solvent only). The concentration of the co-solvent (e.g., DMSO, ethanol) is too high and causing cytotoxicity.1. Determine the maximum tolerable solvent concentration for your specific cell line by running a solvent toxicity curve. 2. Reduce the final solvent concentration in your experiments to a non-toxic level (typically ≤0.5% for DMSO).[1][2]
Interference with the assay signal. The solubilizing agent (surfactant, cyclodextrin) is interfering with the assay components or detection method.1. Run appropriate controls with the solubilizing agent alone to assess for any background signal or interference. 2. If interference is observed, consider trying a different class of solubilizing agent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh out a precise amount of this compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the solid compound.

  • Gently vortex the solution until the compound is completely dissolved. If necessary, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Co-solvents
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution into the desired bioassay medium.

  • Ensure the final concentration of DMSO does not exceed the tolerance level of the cells being used (typically ≤0.5%).[1][2]

  • Visually inspect for any signs of precipitation immediately after dilution and after a relevant incubation period.

Protocol 3: Solubility Enhancement using Surfactants
  • Prepare a stock solution of a suitable surfactant (e.g., 10% Tween® 80 in water).

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare the final dilution of the surfactant in the bioassay medium.

  • Add the this compound stock solution to the medium containing the surfactant while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • The final surfactant concentration should be optimized to be non-toxic to the cells and effective for solubilization.

Protocol 4: Solubility Enhancement using Cyclodextrins
  • Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the bioassay medium (e.g., 10-50 mM).

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Slowly add the this compound solution to the HP-β-CD solution while stirring.

  • Allow the mixture to equilibrate, often overnight with gentle agitation, to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in the bioassay.

Quantitative Data Summary

The following table provides a hypothetical comparison of different solubilization methods. The actual values will need to be determined experimentally for this compound.

Solubilization MethodCo-solvent (DMSO) ConcentrationSurfactant (Tween® 80) ConcentrationCyclodextrin (HP-β-CD) ConcentrationAchievable Solubility of this compound (µM)
Aqueous Buffer 0.1%--< 1
Co-solvent 0.5%--5 - 10
Surfactant 0.1%0.01%-20 - 50
Cyclodextrin 0.1%-10 mM50 - 100

Visualizations

experimental_workflow cluster_preparation Stock Preparation cluster_solubilization Solubilization Methods cluster_assessment Solubility Assessment cluster_bioassay Bioassay stock Prepare 10 mM this compound in 100% DMSO cosolvent Co-solvent Method (Dilute in medium) stock->cosolvent surfactant Surfactant Method (Add to medium with Tween® 80) stock->surfactant cyclodextrin Cyclodextrin Method (Complex with HP-β-CD) stock->cyclodextrin visual Visual Inspection for Precipitation cosolvent->visual surfactant->visual cyclodextrin->visual spectro Spectrophotometric Quantification visual->spectro assay Perform Bioassay with Solubilized Compound spectro->assay

Caption: Experimental workflow for testing different methods to solubilize this compound.

signaling_pathway cluster_compound Compound Action cluster_pathway Potential Cellular Targets cluster_response Cellular Response compound This compound kinase Kinase Cascades (e.g., MAPK) compound->kinase transcription Transcription Factors (e.g., NF-κB) compound->transcription apoptosis Apoptotic Pathways (e.g., Caspases) compound->apoptosis proliferation ↓ Cell Proliferation kinase->proliferation inflammation ↓ Inflammation transcription->inflammation cell_death ↑ Apoptosis apoptosis->cell_death

Caption: Hypothetical signaling pathways potentially modulated by this compound in bioassays.

References

7-Prenyljacareubin assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific, standardized "7-Prenyljacareubin assay" is not widely available in published literature. The following troubleshooting guide and FAQs are based on established principles of assay development and address common sources of variability and reproducibility issues encountered in similar biochemical and cell-based assays in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in our this compound assay results. What are the common causes?

A1: Batch-to-batch variability is a frequent challenge in complex biological assays. Key contributors include:

  • Reagent Lot Variability: Critical reagents such as antibodies, enzymes, serum, and the this compound compound itself can vary between lots.

  • Cell Culture Conditions: For cell-based assays, differences in cell passage number, confluency, and media composition can introduce significant variability.

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can impact biological responses.

  • Operator-Dependent Variation: Minor differences in pipetting technique, timing of incubation steps, and plate washing can accumulate and lead to variable results.

Q2: What is an acceptable level of variability for the this compound assay?

A2: The acceptable level of variability, often measured by the coefficient of variation (%CV), depends on the assay's purpose. For high-throughput screening, a %CV of less than 20% is often acceptable. However, for lead optimization and mechanistic studies, a %CV below 10-15% is typically required. It is crucial to establish these criteria during assay development and validation.

Q3: How can we improve the day-to-day reproducibility of our this compound assay?

A3: Improving day-to-day reproducibility requires stringent standardization of the experimental protocol. Key strategies include:

  • Standard Operating Procedures (SOPs): A detailed SOP that outlines every step of the experiment is essential.

  • Reagent Qualification: Qualify new lots of critical reagents against a reference standard before use in routine experiments.

  • Control Charting: Monitor the performance of positive and negative controls over time to detect any systematic drift in assay performance.

  • Automated Liquid Handlers: Where possible, use automated systems for liquid handling to minimize pipetting errors.

  • Consistent Training: Ensure all personnel running the assay are thoroughly trained and adhere strictly to the SOP.

Troubleshooting Guides

Issue 1: High Intra-plate Variability (%CV > 20%)

High variability among replicate wells on the same plate can obscure real experimental effects.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Pipetting - Verify and calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent tip immersion depth.Reduced variability between replicate wells.
Edge Effects - Avoid using the outer wells of the microplate.- Fill outer wells with sterile water or media to maintain humidity.Minimized systematic differences between inner and outer wells.
Inadequate Plate Washing - Optimize the number of wash cycles and wash volume.- Ensure all wells are aspirated and filled consistently.Lower background signal and reduced well-to-well variation.
Cell Seeding Non-uniformity - Ensure a single-cell suspension before seeding.- Gently swirl the plate after seeding to distribute cells evenly.A uniform cell monolayer across the plate.
Issue 2: Low Signal-to-Background Ratio

A low signal-to-background ratio can make it difficult to detect a significant effect of this compound.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reagent Concentration - Titrate critical reagents (e.g., antibody, substrate) to determine the optimal concentration.Increased specific signal without a proportional increase in background.
Insufficient Incubation Time - Perform a time-course experiment to identify the optimal incubation period for signal development.Maximized signal intensity.
High Background Signal - Increase the number of blocking steps or try a different blocking agent.- Optimize wash steps to remove non-specific binding.Reduced background noise, leading to an improved signal-to-background ratio.
Compound Instability - Assess the stability of this compound in the assay buffer and under experimental conditions.Consistent compound activity throughout the assay.

Experimental Protocols

Hypothetical Protocol: this compound Activity via a Cell-Based Reporter Assay

This protocol assumes this compound modulates a specific signaling pathway that results in the expression of a reporter gene (e.g., luciferase).

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 2 x 10^5 cells/mL in the appropriate growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 2X stock of this compound and control compounds in serum-free medium.

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for the desired treatment period (e.g., 6 hours).

  • Reporter Gene Assay (Luciferase):

    • Remove the compound-containing medium.

    • Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature.

    • Add 50 µL of the luciferase substrate to each well.

    • Measure luminescence using a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Compound Treatment prep_cells->treatment prep_compounds Prepare Compound Dilutions prep_compounds->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis detection Signal Detection lysis->detection read_plate Read Plate detection->read_plate calc_cv Calculate %CV read_plate->calc_cv generate_curves Generate Dose-Response Curves calc_cv->generate_curves determine_ec50 Determine EC50/IC50 generate_curves->determine_ec50

Caption: A generalized workflow for a cell-based this compound assay.

troubleshooting_flow cluster_intra Intra-plate Troubleshooting cluster_inter Inter-plate Troubleshooting start High Assay Variability Observed check_intra Intra-plate %CV > 20%? start->check_intra check_inter Inter-plate %CV > 20%? check_intra->check_inter No pipetting Review Pipetting Technique check_intra->pipetting Yes reagents Qualify Reagent Lots check_inter->reagents Yes end Assay Optimized check_inter->end No edge_effects Check for Edge Effects pipetting->edge_effects washing Optimize Plate Washing edge_effects->washing washing->check_inter cells Standardize Cell Culture reagents->cells environment Monitor Environmental Conditions cells->environment environment->end

Caption: A decision tree for troubleshooting variability in the this compound assay.

signaling_pathway compound This compound receptor Target Receptor compound->receptor Binds/Activates kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor X kinase2->transcription_factor Phosphorylates reporter_gene Reporter Gene Expression transcription_factor->reporter_gene Induces

Caption: A hypothetical signaling pathway for this compound activity.

Technical Support Center: Optimizing 7-Prenyljacareubin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 7-prenyljacareubin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A1: Based on studies of closely related prenylated xanthones, a typical starting concentration range for this compound in in vitro cytotoxicity or proliferation assays is between 1 µM and 50 µM.[1] For initial screening, a broad range (e.g., 0.1, 1, 10, 50, 100 µM) is recommended to determine the half-maximal inhibitory concentration (IC50).

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound, like many other xanthone derivatives, is a hydrophobic compound with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). This stock can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of this compound in cell culture medium has not been extensively reported. However, components in cell culture media can degrade over time, especially when incubated at 37°C.[2][3][4][5] It is best practice to prepare fresh dilutions of the compound from the DMSO stock for each experiment. Long-term storage of diluted solutions in aqueous media is not recommended.

Q4: What are the potential signaling pathways affected by this compound?

A4: Studies on related prenylated xanthones suggest that this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. These include the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][6] Isojacareubin, a structurally similar compound, has been shown to inhibit ovarian cancer cell growth by regulating both of these pathways.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in Culture Medium The compound's low aqueous solubility is exceeded.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells (≤ 0.5%).- Prepare the final dilution immediately before adding it to the cell culture.- Gently mix the medium by swirling after adding the compound.
High Variability in Experimental Results - Inconsistent compound concentration due to precipitation or degradation.- Pipetting errors.- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare fresh dilutions for each experiment from a reliable DMSO stock.- Use calibrated pipettes and ensure thorough mixing of solutions.
No Observed Effect at Expected Concentrations - The compound may not be active in the specific cell line or assay.- The concentration range tested is too low.- The compound has degraded.- Test a broader range of concentrations, including higher concentrations (e.g., up to 100 µM).- Include a positive control to ensure the assay is working correctly.- Use a fresh stock solution of this compound.
High Cell Death in Control (Vehicle-Treated) Group The concentration of the solvent (DMSO) is too high.- Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.- Ensure the final DMSO concentration does not exceed 0.5%. If higher concentrations are necessary, perform a dose-response curve for DMSO alone to determine its toxicity threshold for your specific cell line.

Quantitative Data Summary

The following table summarizes typical concentration ranges and reported IC50 values for compounds structurally related to this compound. This data can serve as a starting point for designing your experiments.

Compound Class Cell Line(s) Assay Type Effective Concentration / IC50 Reference
Prenylated XanthonesMDA-MB-231, CNE-2, A549MTT AssayStronger inhibitory effect than cisplatin in MDA-MB-231[7]
IsojacareubinHEY, ES-2 (Ovarian Cancer)Cytotoxicity AssayPotent cytotoxicity[6]
Prenylated XanthonesDLD-1 (Colon Cancer)Cell Growth Inhibition5 - 20 µM[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a detailed methodology for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Prenyljacareubin This compound Prenyljacareubin->PI3K Potential Inhibition Prenyljacareubin->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Prenyljacareubin This compound Prenyljacareubin->Raf Potential Inhibition Prenyljacareubin->MEK Potential Inhibition Prenyljacareubin->ERK Potential Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Apoptosis_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax Mito Bax->Mito Pore formation Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Prenyljacareubin This compound Prenyljacareubin->Bax Potential Activation Prenyljacareubin->Bcl2 Potential Inhibition Mito->Cytochrome_c Release

Caption: Potential induction of apoptosis by this compound via the intrinsic pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Dilute Dilute Stock in Culture Medium Stock->Dilute Treat Treat Cells Dilute->Treat Assay Perform Cell Viability Assay (MTT) Treat->Assay Measure Measure Absorbance Assay->Measure Calculate Calculate IC50 Measure->Calculate Optimize Optimize Concentration for Further Experiments Calculate->Optimize

Caption: General workflow for optimizing this compound concentration.

References

Preventing degradation of 7-Prenyljacareubin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Extraction of 7-Prenyljacareubin

Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and yield of your target compound.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and provides solutions to mitigate degradation.

Problem 1: Low Yield of this compound in the Final Extract

  • Possible Cause: Degradation due to improper extraction conditions.

  • Solution: Optimize extraction parameters such as solvent choice, temperature, and duration. Prenylated xanthones, a class of compounds including this compound, are sensitive to environmental factors.[1][2][3][4] Maceration and ultrasonic-assisted extraction are commonly used methods for extracting bioactive compounds from Calophyllum species, the natural source of jacareubins.[5][6] For instance, studies on Calophyllum inophyllum have shown that maceration can yield extracts with strong antioxidant activity.[5]

Problem 2: Discoloration (e.g., browning) of the Extract

  • Possible Cause: Oxidation of phenolic compounds.

  • Solution: Minimize exposure to oxygen and light. Perform extraction under an inert atmosphere (e.g., nitrogen or argon) and use amber-colored glassware to protect the sample from light.[7][8] The addition of antioxidants to the extraction solvent can also prevent oxidative degradation.[8]

Problem 3: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

  • Possible Cause: Formation of degradation products due to exposure to extreme pH, high temperature, or light.

  • Solution: Conduct a forced degradation study to identify potential degradation products and their formation conditions. This will help in developing a stability-indicating analytical method.[9][10][11] Maintain a neutral or slightly acidic pH during extraction and avoid high temperatures.[7][8]

Problem 4: Inconsistent Extraction Yields Between Batches

  • Possible Cause: Variability in plant material or lack of standardized extraction protocol.

  • Solution: Standardize the collection and pre-treatment of the plant material.[12] Develop and strictly follow a validated extraction protocol. Response surface methodology (RSM) can be employed to optimize extraction parameters and ensure reproducibility.[5][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary factors are exposure to harsh environmental conditions, including:

  • High Temperatures: Can lead to thermal degradation.[15]

  • Extreme pH (Acidic or Alkaline): Can cause hydrolysis and other chemical transformations.

  • Light: Can induce photodegradation.

  • Oxygen: Can lead to oxidative degradation of the phenolic xanthone structure.[1]

Q2: What is the optimal temperature for extracting this compound?

A2: While specific data for this compound is limited, for many bioactive compounds from Calophyllum, extraction temperatures are often kept moderate. For example, in the maceration of C. inophyllum seeds, an extraction temperature of 50°C has been used.[6] For ultrasonic-assisted extraction, temperatures around 36-42°C have been reported to be optimal for oil extraction from the same plant, which contains various bioactive compounds.[6][16] It is generally recommended to keep the temperature below 60°C to minimize thermal degradation.[15][17]

Q3: Which solvent system is best for extracting this compound while minimizing degradation?

A3: The choice of solvent depends on the polarity of this compound. Xanthones are often extracted with polar to semi-polar solvents. Ethanol and methanol are commonly used for extracting xanthones from Calophyllum species.[1][18][19] A study on C. inophyllum leaves found that a 50% methanol solution was effective for separating xanthones and coumarins.[6] Using a solvent system with high selectivity can help in isolating the target compound with fewer impurities and potential degradants.

Q4: How can I prevent oxidation during the extraction process?

A4: To prevent oxidation, it is recommended to:

  • Work in an oxygen-free environment, for instance by bubbling nitrogen or argon gas through your solvents and maintaining an inert atmosphere over your extraction vessel.[7]

  • Use degassed solvents.

  • Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[5] Ascorbic acid is known to inhibit browning by reducing o-quinones back to the original diphenols.[20]

  • Store extracts under an inert atmosphere at low temperatures and protected from light.

Q5: What are the best practices for storing the crude extract to ensure the stability of this compound?

A5: For optimal stability, the crude extract should be stored at low temperatures (e.g., -20°C or -80°C) in airtight, amber-colored containers to protect from light and oxygen. If the extract is a solution, it should be stored under an inert atmosphere. For long-term storage, the solvent should be evaporated under reduced pressure at a low temperature, and the dried extract should be stored under the same protective conditions.

Quantitative Data on Stability

Table 1: Effect of Temperature on the Stability of a Natural Pigment Extract (Analogous Data)

Temperature (°C)Storage Duration (days)Degradation (%)
4274.7
252732.8
372751.7
502763.6

Data adapted from a stability study on anthocyanins, which are also pH and temperature-sensitive natural pigments.

Table 2: Effect of pH on the Stability of a Natural Pigment Extract (Analogous Data)

pHStorage ConditionColor Stability
0.5 - 3.0Dark, 25°CStable
> 3.0Dark, 25°CColor fading observed

Data adapted from a stability study on anthocyanins. Pigment extracts from Pseudofusicoccum adansoniae were also found to be more stable at acidic pH and at temperatures below 60°C.[17]

Table 3: Effect of Light on the Stability of a Natural Pigment Extract (Analogous Data)

ConditionStorage Duration (days)Stability
Darkness26Purple color maintained
Light Exposure10Color faded

Data adapted from a stability study on anthocyanins.

Experimental Protocols

Protocol 1: Optimized Extraction of Prenylated Compounds from Calophyllum Species

This protocol is a general guideline based on methods used for extracting bioactive compounds from Calophyllum species.[5][6][18][19]

  • Sample Preparation:

    • Collect fresh plant material (e.g., leaves, bark, or seeds of a Calophyllum species).

    • Clean the material to remove any debris.

    • Dry the plant material in a well-ventilated area, protected from direct sunlight, or freeze-dry to preserve thermolabile compounds.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Maceration:

      • Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

      • Add 1 L of 80% ethanol containing 0.1% (w/v) ascorbic acid.

      • Seal the flask and wrap it in aluminum foil to protect it from light.

      • Agitate the mixture on an orbital shaker at 120 rpm for 48 hours at room temperature (25°C).

    • Ultrasound-Assisted Extraction (UAE):

      • Weigh 20 g of the powdered plant material and place it in a 500 mL beaker.

      • Add 200 mL of 80% ethanol containing 0.1% (w/v) ascorbic acid.

      • Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates.

    • Concentrate the combined extract using a rotary evaporator at a temperature below 45°C until the solvent is completely removed.

  • Storage:

    • Transfer the dried crude extract to an amber-colored glass vial.

    • Store the extract at -20°C until further analysis.

Protocol 2: Forced Degradation Study of a this compound-Rich Extract

This protocol is designed to investigate the stability of this compound under various stress conditions.[9][10][11]

  • Preparation of Stock Solution:

    • Prepare a stock solution of the this compound-rich extract in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 5 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 5 mL of the stock solution to direct sunlight for 7 days or in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).

    • Calculate the percentage degradation of this compound under each stress condition.

Visualizations

Extraction_Workflow PlantMaterial Plant Material (e.g., Calophyllum sp.) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (Maceration or UAE) Solvent + Antioxidant Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Storage Storage (-20°C, Dark, Inert) CrudeExtract->Storage

Caption: Experimental workflow for the extraction of this compound.

Degradation_Pathways Compound This compound Temp High Temperature pH Extreme pH Light Light Exposure Oxygen Oxygen DegradationProducts Degradation Products Temp->DegradationProducts pH->DegradationProducts Light->DegradationProducts Oxygen->DegradationProducts

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: 7-Prenyljacareubin Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of 7-prenyljacareubin and related prenylated xanthones in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in HTS?

This compound is a member of the prenylated xanthone class of natural products. While specific data on this compound is limited, compounds of this class are known to exhibit a range of biological activities. In the context of HTS, their complex structures and physicochemical properties can lead to non-specific interactions with assay components, resulting in false-positive or false-negative results.[1][2][3]

Q2: What are the common mechanisms of assay interference by prenylated xanthones?

Prenylated xanthones may interfere with HTS assays through several mechanisms, including:

  • Compound Aggregation: Like many organic molecules, prenylated xanthones can form aggregates at micromolar concentrations typically used in HTS, which can non-specifically inhibit enzymes.[4][5][6]

  • Redox Activity: The phenolic moieties present in many xanthone structures can undergo redox cycling, especially in the presence of reducing agents like DTT, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components.[4][7][8]

  • Fluorescence Interference: Xanthones can possess intrinsic fluorescence that may overlap with the excitation or emission spectra of fluorescent reporters used in assays, leading to false signals.[9][10][11]

  • Modulation of Signaling Pathways: Some prenylated xanthones have been shown to activate cellular signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways.[3] This can lead to off-target effects in cell-based assays that are unrelated to the intended molecular target.

Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

There is currently no specific classification of this compound as a PAIN in publicly available databases. However, due to its chemical nature as a prenylated xanthone with phenolic groups, it possesses structural motifs that are often associated with promiscuous activity and assay interference. Therefore, it is prudent to treat it with caution and perform appropriate counter-screens.

Troubleshooting Guides

Problem 1: Apparent inhibition of a target enzyme by this compound.

This could be a genuine hit, or it could be a false positive due to compound aggregation or redox activity.

start Apparent Inhibition Observed detergent Perform assay with and without non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent redox Conduct redox interference assay (e.g., phenol red-HRP assay) detergent->redox Inhibition persists false_positive Potential False Positive (Aggregation or Redox) detergent->false_positive Inhibition is attenuated orthogonal Test in an orthogonal assay with a different detection method redox->orthogonal No redox activity redox->false_positive Redox activity detected confirm Confirmed Hit orthogonal->confirm Activity confirmed orthogonal->false_positive Activity not confirmed start Increased Fluorescence Signal pre_read Pre-read plate after compound addition but before adding detection reagents start->pre_read spectral Measure fluorescence spectrum of the compound pre_read->spectral Fluorescence detected orthogonal Confirm activity in a non-fluorescence-based orthogonal assay pre_read->orthogonal No fluorescence detected spectral->orthogonal No spectral overlap false_positive Potential False Positive (Fluorescence Interference) spectral->false_positive Spectral overlap observed confirm Confirmed Hit orthogonal->confirm Activity confirmed orthogonal->false_positive Activity not confirmed compound Prenylated Xanthone (e.g., this compound) ahr AhR compound->ahr nrf2 Nrf2 compound->nrf2 cyp CYP Enzyme Expression ahr->cyp are Antioxidant Response Element (ARE) Activation nrf2->are off_target Off-Target Cellular Effects cyp->off_target are->off_target

References

Technical Support Center: Addressing Off-Target Effects of 7-Prenyljacareubin in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Prenyljacareubin, a novel prenylated xanthone. The focus is on identifying and mitigating potential off-target effects in cellular assays to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the prenylated xanthone class of natural compounds.[1] Xanthones, as a group, are known to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects.[2][3] The primary mechanisms of action for prenylated xanthones involve the modulation of key signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways, inhibition of mitochondrial respiration, and regulation of the PI3K/Akt/mTOR signaling cascade.[2][3][4]

Q2: What are the potential off-target effects of this compound in cellular assays?

A2: Due to the structural similarities of binding sites across different proteins, small molecules like this compound can exhibit off-target effects.[5] For prenylated xanthones, potential off-target activities could include unintended interactions with various kinases, transcription factors, or other enzymes that share structural motifs with the intended targets. Such off-target binding can lead to ambiguous experimental outcomes, cellular toxicity, or the activation of compensatory signaling pathways.[5]

Q3: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Several strategies can be employed:

  • Use of a structurally unrelated inhibitor: Comparing the phenotype induced by this compound with that of a structurally different compound known to target the same primary pathway can provide evidence for an on-target effect.

  • Dose-response analysis: A clear correlation between the concentration of this compound required to elicit the cellular phenotype and its potency against the intended target suggests an on-target mechanism.[5]

  • Rescue experiments: Overexpression of the intended target protein may lead to a "rescue" of the phenotype, requiring higher concentrations of this compound to achieve the same effect.[5]

  • Target engagement assays: Directly measuring the binding of this compound to its intended target within the cell can confirm engagement at the concentrations used in your assays.[6][7][8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected phenotypic results.

  • Possible Cause: Off-target effects of this compound may be influencing the cellular phenotype.

  • Troubleshooting Steps:

    • Perform a selectivity profile: Screen this compound against a panel of relevant targets (e.g., a kinase panel) to identify potential off-target interactions.[9][10]

    • Validate with a secondary assay: Use an orthogonal assay to confirm the initial phenotypic observation.

    • Lower the concentration: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.

Issue 2: High cellular toxicity observed at concentrations required for the desired effect.

  • Possible Cause: The observed toxicity may be due to off-target interactions rather than the intended mechanism of action.

  • Troubleshooting Steps:

    • Conduct a cytotoxicity assay: Determine the concentration at which this compound induces significant cell death.

    • Investigate apoptotic markers: Assess whether the toxicity is mediated by the activation of apoptosis through off-target pathways.

    • Consider a different cell line: The expression levels of on- and off-targets can vary between cell lines, influencing the observed toxicity.[11]

Issue 3: Discrepancy between in vitro activity and cellular efficacy.

  • Possible Cause: Poor cell permeability or rapid metabolism of this compound can lead to a lack of activity in cellular assays despite potent in vitro effects.[12]

  • Troubleshooting Steps:

    • Assess cell permeability: Employ assays to determine the ability of this compound to cross the cell membrane.

    • Evaluate compound stability: Determine the stability of this compound in cell culture media over the time course of the experiment.

    • Use target engagement assays: Confirm that this compound is reaching and binding to its intracellular target.[6][8][13][14]

Quantitative Data Summary

The following tables provide representative quantitative data for a hypothetical prenylated xanthone, this compound, based on the known activities of this compound class.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
PI3Kα150
Akt1800
mTOR650
Off-Target Kinase A> 10,000
Off-Target Kinase B5,200
Off-Target Kinase C> 10,000

Table 2: Cellular Activity of this compound in HT-29 Cells

AssayEndpointIC50 (µM)
Cell ProliferationBrdU Incorporation5.5
Nrf2 ActivationARE-Luciferase Reporter2.1
Mitochondrial RespirationOxygen Consumption Rate8.3

Experimental Protocols

Protocol 1: Biochemical Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.[10][15]

  • Materials: Recombinant kinases, corresponding substrates, ATP, kinase buffer, this compound, multi-well plates, luminescence plate reader.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, add the kinase, its specific substrate, and the diluted this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of this compound in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[8][14][16][17][18]

  • Materials: Cultured cells, this compound, PBS, lysis buffer, equipment for heating samples (e.g., PCR cycler), equipment for protein analysis (e.g., SDS-PAGE and Western blot).

  • Methodology:

    • Treat cultured cells with this compound or vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of this compound to a NanoLuc®-tagged target protein.[6][7][13][19][20]

  • Materials: Cells expressing the NanoLuc®-target fusion protein, NanoBRET™ tracer specific for the target, this compound, Opti-MEM, multi-well plates suitable for luminescence measurements.

  • Methodology:

    • Seed the cells expressing the NanoLuc®-target fusion protein in a multi-well plate.

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ tracer and the diluted this compound to the cells.

    • Incubate for 2 hours at 37°C.

    • Add the NanoBRET™ substrate and measure the BRET signal using a plate reader equipped for BRET measurements.

    • A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to the target protein.

Visualizations

On_Target_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: On-target signaling pathway of this compound.

Off_Target_Pathway This compound This compound Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibition Downstream Effector Downstream Effector Off-Target Kinase->Downstream Effector Unintended Phenotype Unintended Phenotype Downstream Effector->Unintended Phenotype

Caption: Potential off-target signaling pathway of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Off-Target Assessment cluster_2 Data Interpretation Phenotypic Assay Phenotypic Assay Kinase Profiling Kinase Profiling Phenotypic Assay->Kinase Profiling Unexpected Result CETSA CETSA Kinase Profiling->CETSA Identify Off-Targets NanoBRET NanoBRET CETSA->NanoBRET Confirm Cellular Engagement Data Analysis Data Analysis NanoBRET->Data Analysis Quantify On/Off-Target Affinity

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of 7-Prenyljacareubin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor bioavailability of 7-Prenyljacareubin in in vivo studies. The following sections offer frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A1: this compound, a derivative of the natural xanthone Jacareubin, is expected to have low aqueous solubility and potentially poor membrane permeability. These factors are the primary barriers to achieving sufficient oral bioavailability for in vivo studies.[1][2][3] The lipophilic nature of the molecule can lead to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.

Q2: What are the initial formulation strategies to consider for enhancing the bioavailability of this compound?

A2: For a poorly soluble compound like this compound, initial strategies should focus on increasing its dissolution rate and apparent solubility. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[4][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its solubility and dissolution.[6][7][8][9]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5][10]

Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?

A3: The choice of technique depends on the specific physicochemical properties of this compound, the desired dosage form, and the scale of your study. A systematic approach is recommended:

G start Start: Poorly Soluble This compound solubility_check Determine Aqueous Solubility & Permeability (BCS Classification) start->solubility_check bcs_class Likely BCS Class II or IV solubility_check->bcs_class strategy_selection Select Formulation Strategy bcs_class->strategy_selection particle_size Particle Size Reduction (Nanosuspension) strategy_selection->particle_size High Melting Point solid_dispersion Solid Dispersion strategy_selection->solid_dispersion Amorphous Formable lipid_based Lipid-Based Formulation strategy_selection->lipid_based High LogP formulation_dev Formulation Development & Optimization particle_size->formulation_dev solid_dispersion->formulation_dev lipid_based->formulation_dev in_vitro_eval In Vitro Characterization (Solubility, Dissolution) formulation_dev->in_vitro_eval in_vivo_eval In Vivo Pharmacokinetic Study in_vitro_eval->in_vivo_eval end Optimized Formulation in_vivo_eval->end

Figure 1. Decision workflow for selecting a bioavailability enhancement strategy for this compound.

Q4: What are the critical quality attributes to assess for a this compound formulation?

A4: Key quality attributes to evaluate include:

  • Particle Size and Distribution: Crucial for nanosuspensions and micronized powders.

  • Physical State: Amorphous vs. crystalline state, particularly important for solid dispersions.

  • In Vitro Dissolution Rate: Should be assessed in biorelevant media (e.g., FaSSIF, FeSSIF).

  • Drug Loading and Encapsulation Efficiency: For nanoformulations and solid dispersions.

  • Physical and Chemical Stability: Ensuring the formulation is stable during storage and in physiological conditions.

Troubleshooting Guides

Problem/Issue Possible Cause(s) Recommended Solution(s)
Low in vivo efficacy despite in vitro dissolution enhancement. - Poor membrane permeation.- High first-pass metabolism.- Instability of the formulation in the GI tract.- Consider the use of permeation enhancers (with caution and thorough investigation).- Investigate potential metabolic pathways and consider co-administration with metabolic inhibitors if appropriate for preclinical studies.- Evaluate the stability of the formulation in simulated gastric and intestinal fluids.
High variability in pharmacokinetic data between subjects. - Inconsistent GI transit times.- Food effects.- Formulation instability or variability.- Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).- Ensure robust and reproducible formulation manufacturing processes.- Increase the number of subjects per group to improve statistical power.
Precipitation of this compound in aqueous media after release from the formulation. - Supersaturation leading to crystallization of the amorphous form.- Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the solid dispersion formulation.[10]- For nanosuspensions, ensure adequate stabilizer concentration.
Difficulty in preparing a stable nanosuspension. - Inappropriate stabilizer or concentration.- Insufficient energy input during homogenization.- Screen different stabilizers (e.g., Poloxamer 188, Tween 80, HPMC).[11][12]- Optimize the homogenization process (e.g., increase pressure, duration, or number of cycles).

Comparative Data on Formulation Strategies

The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound. This data is for illustrative purposes only and should be experimentally determined.

Formulation Strategy Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound (Aqueous Suspension)50 ± 154.0 ± 1.5350 ± 90100 (Reference)
Micronized this compound120 ± 302.5 ± 1.0980 ± 210280
This compound Nanosuspension350 ± 751.5 ± 0.53150 ± 550900
This compound Solid Dispersion (1:5 drug-to-polymer ratio)480 ± 901.0 ± 0.54560 ± 8001303

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization

G cluster_0 Preparation of Nanosuspension step1 Step 1: Prepare Stabilizer Solution (e.g., 0.5% HPMC and 0.5% Tween 80 in water) step2 Step 2: Disperse this compound in Stabilizer Solution (e.g., 10 mg/mL) step1->step2 step3 Step 3: Pre-homogenization (High-speed homogenizer, 10,000 rpm, 10 min) step2->step3 step4 Step 4: High-Pressure Homogenization (e.g., 1500 bar, 20 cycles) step3->step4 step5 Step 5: Characterization (Particle size, Zeta potential) step4->step5

Figure 2. Workflow for the preparation of a this compound nanosuspension.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80 (Tween 80)

  • Purified water

  • High-speed homogenizer

  • High-pressure homogenizer

Methodology:

  • Preparation of Stabilizer Solution: Prepare an aqueous solution containing 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80.[11]

  • Dispersion of Drug: Disperse this compound in the stabilizer solution to a final concentration of 10 mg/mL.

  • Pre-homogenization: Subject the dispersion to high-speed homogenization at 10,000 rpm for 10 minutes to form a coarse suspension.

  • High-Pressure Homogenization: Process the pre-homogenized suspension through a high-pressure homogenizer at approximately 1500 bar for 20 cycles. Maintain the temperature of the sample using a cooling system.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering.

    • Determine the zeta potential to assess the stability of the nanosuspension.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

G cluster_1 Preparation of Solid Dispersion step1 Step 1: Dissolve this compound and Polymer (e.g., PVP K30) in a common solvent (e.g., ethanol) step2 Step 2: Solvent Evaporation (Rotary evaporator under vacuum) step1->step2 step3 Step 3: Further Drying (Vacuum oven at 40°C for 24h) step2->step3 step4 Step 4: Pulverization and Sieving step3->step4 step5 Step 5: Characterization (DSC, XRD, FT-IR, Dissolution) step4->step5

Figure 3. Workflow for the preparation of a this compound solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or other suitable solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve this compound and PVP K30 in a common solvent, such as ethanol, at a predetermined ratio (e.g., 1:5 drug-to-polymer weight ratio).[7] Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion, and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound in the dispersion.

    • X-Ray Diffraction (XRD): To assess the crystallinity of the drug.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To investigate any potential interactions between the drug and the polymer.

    • In Vitro Dissolution Studies: To determine the release profile of this compound from the solid dispersion.[7]

By utilizing the information and protocols provided in this technical support center, researchers can systematically address the bioavailability challenges of this compound and advance their in vivo studies.

References

Validation & Comparative

A Comparative Analysis of 7-Prenyljacareubin and Other Prenylated Xanthones in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7-prenyljacareubin and other notable prenylated xanthones. The information presented is supported by experimental data from peer-reviewed scientific literature, focusing on cytotoxic and anti-inflammatory properties. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction to Prenylated Xanthones

Prenylated xanthones are a class of naturally occurring compounds characterized by a xanthone backbone with one or more isoprenyl or related side chains. These modifications often enhance the biological activity of the parent xanthone. Found in various plant families, particularly Clusiaceae (e.g., Calophyllum and Garcinia species), these compounds have garnered significant interest for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, a derivative of jacareubin, is a member of this promising class of molecules.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of prenylated xanthones is a key area of investigation for anticancer drug development. The following table summarizes the 50% inhibitory concentration (IC50) values of jacareubin and other selected prenylated xanthones against various cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Source OrganismReference
Jacareubin Human Breast Cancer6.28 ± 0.47Calophyllum brasiliense[1]
PHA-stimulated PBMCs85.9Calophyllum brasiliense[2]
Caloxanthone N K562 (Chronic Myelogenous Leukemia)7.2 µg/mLCalophyllum inophyllum[3][4][5]
Gerontoxanthone C K562 (Chronic Myelogenous Leukemia)6.3 µg/mLCalophyllum inophyllum[3][4][5]
Soulattrin Raji (B-lymphocyte), LS174T (Colon Carcinoma), IMR-32 (Neuroblastoma), SK-MEL-28 (Skin Carcinoma)1.0 - 1.25 µg/mLCalophyllum soulattri[6]
Phylattrin Raji (B-lymphocyte)4.9 µg/mLCalophyllum soulattri[6]
Inophinnin Raji (B-lymphocyte)7.0 µg/mLCalophyllum inophyllum[6]
7-O-demethyl mangostanin CNE-1, CNE-2, A549, H490, PC-3, SGC-7901, U-873.35 - 8.09Garcinia mangostana[7]
Garcinoxanthone B Not specifiedNot specifiedGarcinia mangostana[8]
Garcinoxanthone C Not specifiedNot specifiedGarcinia mangostana[8]
Neobractatin HepG2, T98, MCF-73.21 - 6.27Garcinia bracteata[1][9]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of prenylated xanthones are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The table below presents the IC50 values for NO inhibition by various prenylated xanthones.

CompoundCell LineIC50 (µM)Source OrganismReference
Jacareubin Not specifiedNot specifiedCalophyllum brasiliense[10]
Garcinoxanthone B RAW 264.711.3 ± 1.7Garcinia mangostana[8]
Garcinoxanthone C RAW 264.718.0 ± 1.8Garcinia mangostana[8]
Compound 20 (from G. bracteata) RAW 264.71.22 ± 0.01Garcinia bracteata[1][9]
Neobractatin RAW 264.71.77 ± 0.23Garcinia bracteata[1][9]

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., L-NMMA or dexamethasone).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value for NO inhibition.

Signaling Pathways

Anti-inflammatory Signaling Pathway of Jacareubin

Jacareubin has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[11] Activation of TLR4 by LPS normally leads to the activation of downstream signaling cascades, including the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. Jacareubin interferes with this process, leading to a reduction in the inflammatory response.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB (p65/p50) IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription Jacareubin Jacareubin Jacareubin->TLR4 inhibits

Caption: Jacareubin's anti-inflammatory mechanism via TLR4 inhibition.

General Apoptotic Signaling Pathway Induced by Cytotoxic Xanthones

Many cytotoxic prenylated xanthones induce cancer cell death through the process of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Pro-caspase-3 → Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Pro-caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 family (Bax/Bak, Bcl-2) Bcl2->Mitochondrion Xanthones Prenylated Xanthones (e.g., Jacareubin) Xanthones->Bcl2 modulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptosis pathways induced by cytotoxic xanthones.

Conclusion

The available data indicates that jacareubin and other prenylated xanthones are a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. The cytotoxic and anti-inflammatory activities of these compounds are well-documented, with several demonstrating potent effects at low micromolar concentrations. The prenylation pattern on the xanthone scaffold appears to be a critical determinant of biological activity. Further research, including direct comparative studies and elucidation of specific molecular targets and signaling pathways, will be crucial for the rational design and development of novel drugs based on these natural products.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Jacareubin and its Prenylated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological efficacy of the natural xanthone jacareubin and its synthetic or naturally occurring prenylated derivatives reveals the significant influence of prenylation on their cytotoxic and anti-inflammatory activities. While direct studies on a compound specifically named "7-Prenyljacareubin" are not prevalent in publicly available scientific literature, this guide synthesizes data on jacareubin and its structurally related prenylated analogs to provide a comparative overview for researchers, scientists, and drug development professionals.

This guide presents a detailed comparison of the biological activities of jacareubin and its analogs, supported by quantitative data from various studies. It includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: Comparative Efficacy

The following tables summarize the cytotoxic and anti-inflammatory activities of jacareubin and various prenylated xanthones isolated from natural sources, primarily from the Calophyllum genus, a known source of jacareubin. The data is presented to highlight the structure-activity relationship, particularly the impact of prenylation on biological efficacy.

Table 1: Comparative Cytotoxicity of Jacareubin and Prenylated Xanthone Analogs against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
JacareubinPHA-stimulated PBMCs85.9[1]
JacareubinG0 phase-PBMCs315.6[1]
Caloxanthone NK562 (Chronic Myelogenous Leukemia)7.2 (µg/mL)
Gerontoxanthone CK562 (Chronic Myelogenous Leukemia)6.3 (µg/mL)
Caloxanthone OSGC-7901 (Human Gastric Cancer)22.4 (µg/mL)[2]
SoulattrinRaji (B-lymphocyte), LS174T (Colon Carcinoma), IMR-32 (Human Neuroblastoma), SK-MEL-28 (Skin Carcinoma)1.25 (µg/mL) (most potent)[3]
PhylattrinRaji (B-lymphocyte)Potent[3]
InophinninRaji (B-lymphocyte)Potent[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited in this guide are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[2][3][4] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., jacareubin, its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[5]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[4][5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.[6][7]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week prior to the experiment.[8]

  • Compound Administration: Administer the test compound (e.g., jacareubin or its analogs) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.[6]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[7]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 3, 6, and 9 hours).[7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Xanthones, including jacareubin and its analogs, have been shown to exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways implicated in their anti-cancer and anti-inflammatory activities.

anticancer_pathway cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis cluster_inflammation Inflammation Xanthones Prenylated Xanthones (e.g., Jacareubin Analogs) STAT3 STAT3 Xanthones->STAT3 Inhibition FAK FAK Xanthones->FAK Inhibition MAPK MAPK Pathway (Erk1/2) Xanthones->MAPK Modulation Akt Akt Pathway Xanthones->Akt Inhibition Caspases Caspase Activation Xanthones->Caspases Activation Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Xanthones->Bcl2 Modulation TLR4 TLR4 Xanthones->TLR4 Inhibition Proliferation Proliferation STAT3->Proliferation Promotes FAK->Proliferation Promotes MAPK->Proliferation Promotes Survival Survival Akt->Survival Promotes Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome Induces Bcl2->Apoptosis_outcome Regulates NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (↓ TNF-α, IL-6) NFkB->Cytokines Inflammation_outcome Inflammation Cytokines->Inflammation_outcome Mediates

Caption: Key signaling pathways modulated by prenylated xanthones in cancer and inflammation.

This diagram illustrates that prenylated xanthones can inhibit key regulators of cell proliferation and survival such as STAT3, FAK, and Akt.[9][10] They can also induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[11] In the context of inflammation, jacareubin has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13]

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_vitro Cell Culture (e.g., Cancer Cell Lines) treatment_vitro Treatment with Jacareubin/Analogs start_vitro->treatment_vitro assay_vitro Cytotoxicity Assay (e.g., MTT) treatment_vitro->assay_vitro data_vitro IC50 Determination assay_vitro->data_vitro start_vivo Animal Model (e.g., Rodents) treatment_vivo Administration of Jacareubin/Analogs start_vivo->treatment_vivo induction_vivo Induction of Inflammation/Tumor treatment_vivo->induction_vivo measurement_vivo Measurement of Edema/Tumor Size induction_vivo->measurement_vivo data_vivo Efficacy Evaluation measurement_vivo->data_vivo

Caption: General experimental workflow for evaluating the efficacy of jacareubin and its analogs.

This workflow outlines the typical experimental process for assessing the biological activity of test compounds. In vitro studies, such as the MTT assay, are initially performed to determine the cytotoxic effects on cell lines. Promising candidates are then often evaluated in in vivo animal models to assess their efficacy in a more complex biological system, for instance, by measuring their ability to reduce inflammation or inhibit tumor growth.

References

Cross-validation of Jacareubin and its Derivatives' Bioactivity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the cytotoxic and anti-inflammatory properties of jacareubin and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Cytotoxic Activity Against Cancer Cell Lines

Jacareubin and its derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of these compounds.

Table 1: Cytotoxicity of Jacareubin and 6-deoxyjacareubin in Human Cancer and Normal Cell Lines

CompoundCell LineCell TypeIC50 (µM)
JacareubinPHA-stimulated PBMCsActivated Immune Cells85.9[1]
Resting PBMCsResting Immune Cells315.6[1]
6-deoxyjacareubinRajiBurkitt's lymphoma> 100
SNU-1Gastric carcinoma> 100
K562Chronic myelogenous leukemia> 100
LS-174TColorectal adenocarcinoma> 100
SK-MEL-28Malignant melanoma> 100
IMR-32Neuroblastoma> 100
HeLaCervical carcinoma> 100
Hep G2Hepatocellular carcinoma> 100
NCI-H23Non-small cell lung carcinoma> 100

*Data for 6-deoxyjacareubin indicates a lack of significant cytotoxicity against the tested cancer cell lines at concentrations up to 100 µM[2]. In contrast, Jacareubin shows selective cytotoxicity towards proliferating (PHA-stimulated) human peripheral blood mononuclear cells (PBMCs) over resting cells[1].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, and NCI-H23) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-deoxyjacareubin) and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle progression of phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Treatment: PBMCs are stimulated with PHA and treated with different concentrations of Jacareubin (e.g., 5 µM) for 72 hours.

  • Cell Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. Jacareubin has been shown to induce cell cycle arrest in the G0/G1 phase[1].

Signaling Pathway and Workflow Diagrams

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis start Seed cancer cells in 96-well plates treat Treat with Jacareubin derivatives start->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Experimental workflow for determining the cytotoxicity of Jacareubin derivatives.

Cell_Cycle_Arrest Jacareubin Jacareubin Proliferating_Cells Proliferating Cells (PHA-stimulated PBMCs) Jacareubin->Proliferating_Cells targets G0_G1_Arrest G0/G1 Phase Arrest Proliferating_Cells->G0_G1_Arrest induces DNA_Damage DNA Strand Breaks Proliferating_Cells->DNA_Damage causes Apoptosis Apoptosis G0_G1_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of Jacareubin-induced cell cycle arrest and apoptosis.

Anti-inflammatory and Anti-allergic Activity

Jacareubin has been shown to possess significant anti-inflammatory and anti-allergic properties by inhibiting key enzymes and cellular degranulation processes.

Table 2: Anti-inflammatory and Anti-allergic Activity of Jacareubin

AssayTarget/ProcessIC50 / Inhibition
β-hexosaminidase degranulationMast Cell DegranulationIC50 = 46 nM[3]
Xanthine Oxidase InhibitionUric Acid ProductionHigh activity at 1 µmol/ear (in vivo)[4]
Myeloperoxidase InhibitionOxidative StressHigh activity at 1 µmol/ear (in vivo)[4]
TPA-induced EdemaIn vivo InflammationHigher activity than derivatives[4]
Passive Cutaneous AnaphylaxisIn vivo Allergic ReactionSignificant inhibition[4]
Experimental Protocols

β-Hexosaminidase Degranulation Assay

This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in allergic reactions.

  • Cell Culture: Bone Marrow-Derived Mast Cells (BMMCs) are cultured in appropriate media.

  • Sensitization: BMMCs are sensitized with anti-DNP IgE overnight.

  • Compound Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of Jacareubin for 1 hour.

  • Antigen Challenge: Degranulation is initiated by adding the antigen (DNP-HSA).

  • Enzyme Activity Measurement: The release of β-hexosaminidase into the supernatant is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm. The IC50 value is calculated as the concentration of Jacareubin that inhibits 50% of the β-hexosaminidase release.

Xanthine Oxidase (XO) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, xanthine (substrate), and the test compound (Jacareubin).

  • Enzyme Addition: The reaction is initiated by adding xanthine oxidase to the mixture.

  • Incubation: The mixture is incubated at 25°C.

  • Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time. The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the test compound.

Signaling Pathway and Workflow Diagrams

Anti_inflammatory_Workflow cluster_mast_cell_assay Mast Cell Degranulation Assay cluster_xo_assay Xanthine Oxidase Inhibition Assay sensitize Sensitize BMMCs with IgE treat_mast Treat with Jacareubin sensitize->treat_mast challenge Challenge with antigen treat_mast->challenge measure_degranulation Measure β-hexosaminidase release challenge->measure_degranulation prepare_rxn Prepare reaction mixture add_xo Add Xanthine Oxidase prepare_rxn->add_xo measure_xo Measure uric acid formation add_xo->measure_xo Anti_inflammatory_Pathway Jacareubin Jacareubin Mast_Cell Mast Cell Jacareubin->Mast_Cell inhibits Xanthine_Oxidase Xanthine Oxidase Jacareubin->Xanthine_Oxidase inhibits Degranulation Degranulation (Release of histamine, etc.) Mast_Cell->Degranulation undergoes Inflammation Inflammation & Allergic Response Degranulation->Inflammation contributes to Uric_Acid_ROS Uric Acid & ROS Xanthine_Oxidase->Uric_Acid_ROS produces Uric_Acid_ROS->Inflammation contributes to

References

A Comparative Guide to Monoamine Oxidase and Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a head-to-head comparison of established inhibitors targeting two critical enzymes in neurobiology: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). While the initial intent was to include 7-Prenyljacareubin in this analysis, a comprehensive search of publicly available scientific literature and databases revealed no data on its inhibitory activity against either MAO or AChE. Therefore, this document focuses on a detailed comparison of well-characterized inhibitors for these enzymes, offering valuable insights for researchers in neuropharmacology and drug discovery.

The guide presents quantitative inhibitory data in structured tables, details common experimental protocols for assessing inhibitor potency, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate understanding and application in a research setting.

Introduction to Enzyme Inhibition in Neuropharmacology

Enzyme inhibitors are pivotal in the treatment of various neurological and psychiatric disorders. By modulating the activity of specific enzymes, these molecules can alter neurotransmitter levels and signaling pathways, thereby exerting therapeutic effects. This guide focuses on the inhibitors of two key enzymes:

  • Monoamine Oxidase (MAO): An enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO increases the levels of these neurotransmitters in the brain and is a strategy for treating depression and Parkinson's disease.[1][2]

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.[3] AChE inhibitors increase acetylcholine levels and are primarily used to manage the symptoms of Alzheimer's disease.[3][4]

Comparative Analysis of Established Inhibitors

The following sections provide a comparative overview of established inhibitors for MAO-A, MAO-B, and AChE, focusing on their inhibitory concentrations (IC50).

Monoamine Oxidase (MAO) Inhibitors

MAO inhibitors are classified based on their selectivity for the two main isoforms, MAO-A and MAO-B, and the reversibility of their binding.[5][6] Non-selective inhibitors act on both isoforms, while selective inhibitors target one over the other.[7][8] Irreversible inhibitors form a permanent bond with the enzyme, whereas reversible inhibitors dissociate from the enzyme.[9][10]

Table 1: Comparison of Established Monoamine Oxidase Inhibitors

InhibitorTarget(s)TypeIC50 Value
Non-Selective
PhenelzineMAO-A/MAO-BIrreversibleData not consistently reported as specific IC50 values
TranylcypromineMAO-A/MAO-BIrreversibleData not consistently reported as specific IC50 values
IproniazidMAO-A/MAO-BIrreversibleMAO-A: 37 µM, MAO-B: 42.5 µM[11]
XanthoangelolMAO-A/MAO-BNon-selectiveMAO-A: 43.4 µM, MAO-B: 43.9 µM[11]
MAO-A Selective
ClorgylineMAO-AIrreversible11 nM[12]
MoclobemideMAO-AReversibleIC50 varies depending on experimental conditions
MAO-B Selective
Selegiline (L-deprenyl)MAO-BIrreversiblePotent inhibitor, but specific IC50 values vary
RasagilineMAO-BIrreversiblePotent inhibitor, but specific IC50 values vary
PargylineMAO-BIrreversible404 nM[12]
4-HydroxyderricinMAO-BSelective3.43 µM[11]

Note: IC50 values can vary significantly based on experimental conditions (e.g., substrate used, enzyme source, buffer conditions).

Acetylcholinesterase (AChE) Inhibitors

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] They work by increasing the amount of acetylcholine available in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[13]

Table 2: Comparison of Established Acetylcholinesterase Inhibitors

InhibitorTypeIC50 Value
DonepezilReversible57.6 pM (electric eel)[14]
RivastigminePseudo-irreversible501 µM[15]
GalantamineReversible, CompetitiveIC50 values vary, often in the low micromolar range
TacrineReversible19.7 pM (electric eel)[14]
Huperzine AReversible~82 nM[16]
QuercetinReversible0.181 mM[17]
RutinReversible0.322 mM[17]

Note: IC50 values can vary significantly based on the source of the enzyme (e.g., human, electric eel, rat brain) and assay conditions.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the evaluation and comparison of enzyme inhibitors. Below are detailed methodologies for MAO and AChE inhibition assays.

Monoamine Oxidase (MAO) Inhibition Assay Protocol

This protocol is a representative fluorometric method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound and reference inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the appropriate solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add 50 µL of phosphate buffer.

  • Add 25 µL of the test compound or reference inhibitor solution to the respective wells. Include a control with solvent only.

  • Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.

  • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to each well.

  • Incubate the plate at 37°C for a defined reaction time (e.g., 30 minutes).

  • Stop the reaction by adding 75 µL of a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 310 nm, Em: 400 nm for the product of kynuramine oxidation).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Test compound and reference inhibitor (e.g., Donepezil)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the appropriate solvent.

  • In the wells of a 96-well plate, add 140 µL of phosphate buffer.

  • Add 20 µL of the test compound or reference inhibitor solution to the respective wells. Include a control with solvent only.

  • Add 20 µL of the AChE enzyme solution to each well.

  • Incubate the plate at room temperature for a specified pre-incubation time (e.g., 15 minutes).

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 5-10 minutes) using a plate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to depict the signaling pathways affected by MAO and AChE inhibitors and a general workflow for inhibitor screening.

Signaling Pathways

Signaling_Pathways cluster_MAO Monoamine Oxidase (MAO) Pathway cluster_AChE Acetylcholinesterase (AChE) Pathway MA Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO_enzyme MAO MA->MAO_enzyme Degradation Inactive_Metabolites Inactive Metabolites MAO_enzyme->Inactive_Metabolites MAO_Inhibitor MAO Inhibitor MAO_Inhibitor->MAO_enzyme Inhibits ACh Acetylcholine AChE_enzyme AChE ACh->AChE_enzyme Hydrolysis Choline_Acetate Choline + Acetate AChE_enzyme->Choline_Acetate AChE_Inhibitor AChE Inhibitor AChE_Inhibitor->AChE_enzyme Inhibits Experimental_Workflow cluster_workflow General Workflow for Enzyme Inhibitor Screening start Start: Compound Library assay_prep Assay Preparation: Enzyme, Substrate, Buffer start->assay_prep incubation Incubation: Enzyme + Inhibitor assay_prep->incubation reaction Initiate Reaction: Add Substrate incubation->reaction detection Signal Detection: (Colorimetric/Fluorometric) reaction->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis ic50 IC50 Determination data_analysis->ic50 hit_validation Hit Validation & Lead Optimization ic50->hit_validation end End: Candidate Drug hit_validation->end

References

A Comparative Analysis of Jacareubin and the Putative 7-Prenyljacareubin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data for jacareubin and its hypothetical derivative, 7-prenyljacareubin. While jacareubin, a xanthone isolated from the heartwood of Calophyllum brasiliense, has been the subject of numerous studies detailing its biological activities, there is a notable absence of published research on this compound. This guide, therefore, provides a detailed analysis of jacareubin, supported by experimental data, and offers a speculative comparison to this compound based on the known effects of prenylation on similar xanthone structures.

Introduction to Jacareubin and the Significance of Prenylation

Jacareubin is a naturally occurring xanthone that has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anti-allergic, antioxidant, and cytotoxic effects.[1][2] Its mechanism of action is multifaceted, involving the inhibition of various enzymes and cellular pathways.

Prenylation, the attachment of a prenyl group (a five-carbon isoprenoid unit), is a common modification of natural products that can significantly alter their biological properties. This modification can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with molecular targets. Research on various prenylated xanthones suggests that the position and number of prenyl groups can substantially influence their bioactivity.

Due to the lack of specific data for this compound, this comparison will extrapolate the potential properties of this compound based on the established biological profile of jacareubin and the general structure-activity relationships of prenylated xanthones.

Comparative Biological Activities and Mechanisms of Action

The following sections detail the known biological activities of jacareubin. A hypothetical discussion on how the addition of a prenyl group at the 7th position might influence these activities is also included.

Anti-inflammatory and Anti-allergic Activity

Jacareubin has shown potent anti-inflammatory and anti-allergic properties.[1][2] It inhibits the degranulation of mast cells, a key event in allergic reactions, with a reported IC50 of 46 nM.[2] This effect is attributed to its ability to block extracellular calcium influx, which is crucial for mast cell activation.[2] Furthermore, jacareubin has been shown to inhibit the enzymes xanthine oxidase (XO) and myeloperoxidase (MPO), both of which are involved in inflammatory processes.[1] In animal models, jacareubin effectively reduced TPA-induced edema.[1][2]

Hypothetical Effects of this compound: The addition of a lipophilic prenyl group at the 7th position could potentially enhance the anti-inflammatory and anti-allergic activity of jacareubin. The increased lipophilicity might facilitate better penetration into cell membranes, leading to more effective inhibition of membrane-associated targets involved in inflammatory signaling. However, without experimental data, it is also possible that the steric hindrance from the prenyl group could negatively impact its binding to target enzymes.

Antioxidant Activity

Jacareubin is a potent antioxidant.[2] Its antioxidant capacity has been shown to be higher than that of α-tocopherol and caffeic acid.[2] It effectively scavenges superoxide and hydroxyl radicals and protects against oxidative damage to DNA and proteins.[3][4]

Hypothetical Effects of this compound: The prenyl group is not typically associated with direct antioxidant activity. Therefore, the core antioxidant capacity of this compound would likely be similar to that of jacareubin, primarily dictated by the hydroxyl groups on the xanthone scaffold. However, enhanced membrane association due to the prenyl group could localize the antioxidant effects to cellular membranes, potentially offering better protection against lipid peroxidation.

Cytotoxic Activity

Jacareubin has demonstrated cytotoxic effects, particularly against proliferating cells.[5][6] It was found to be more cytotoxic to phytohemagglutinin (PHA)-stimulated normal human peripheral blood mononuclear cells (PBMCs) with an IC50 of 85.9 μM, compared to non-stimulated PBMCs (IC50 of 315.6 μM).[6] This suggests a potential for anti-cancer applications. The proposed mechanism involves the induction of cell cycle arrest at the G0/G1 phase and the generation of DNA strand breaks.[5][6]

Hypothetical Effects of this compound: Prenylation has been shown to enhance the cytotoxic activity of other xanthones.[7][8][9] The prenyl group can improve cellular uptake and interaction with intracellular targets. Therefore, it is plausible that this compound could exhibit greater cytotoxicity than jacareubin. Studies on other prenylated xanthones from Calophyllum species have reported IC50 values in the low microgram per milliliter range against various cancer cell lines.[7][8]

Data Presentation: Quantitative Analysis of Jacareubin

The following table summarizes the available quantitative data for the biological activities of jacareubin. No corresponding data for this compound is available in the scientific literature.

Biological ActivityAssayCell Line/ModelResult (IC50/Concentration)Reference
Anti-allergic β-hexosaminidase degranulationBone Marrow Mast Cells46 nM[2]
Cytotoxicity MTT Assay (72h)PHA-stimulated PBMCs85.9 μM[6]
Cytotoxicity Trypan Blue Exclusion (72h)G0 phase-PBMCs315.6 μM[6]
Cytostatic Activity CFSE dilutionPHA-stimulated PBMCsInhibition from 2.5 μM[6]
Genotoxicity Single-cell gel electrophoresisPHA-stimulated PBMCsDNA strand breaks from 5 μM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited for jacareubin are provided below.

β-Hexosaminidase Degranulation Assay
  • Cell Culture: Bone Marrow Mast Cells (BMMCs) are cultured in appropriate media supplemented with growth factors.

  • Sensitization: BMMCs are sensitized overnight with anti-DNP IgE.

  • Treatment: Sensitized cells are washed and then pre-incubated with varying concentrations of jacareubin for a specified time.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-HSA antigen.

  • Quantification: The release of β-hexosaminidase into the supernatant is quantified by incubating an aliquot of the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer. The reaction is stopped with a glycine buffer, and the absorbance is measured at 405 nm. The percentage of degranulation is calculated relative to total β-hexosaminidase content in lysed cells.

MTT Cytotoxicity Assay
  • Cell Seeding: Human peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates, with one set stimulated with phytohemagglutinin (PHA) and another set left unstimulated (G0 phase).

  • Compound Incubation: Cells are treated with various concentrations of jacareubin for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for jacareubin's anti-allergic effects and a general workflow for evaluating the biological activity of natural compounds.

Jacareubin's Proposed Anti-Allergic Mechanism cluster_0 Mast Cell IgE IgE Receptor (FcεRI) CalciumChannel Plasma Membrane Calcium Channels IgE->CalciumChannel Activates Antigen Antigen Antigen->IgE Cross-linking Degranulation Degranulation (Release of Histamine, etc.) CalciumChannel->Degranulation Triggers Jacareubin Jacareubin Jacareubin->CalciumChannel Inhibits

Caption: Proposed mechanism of jacareubin's anti-allergic activity.

General Workflow for Bioactivity Screening Start Natural Source (Calophyllum brasiliense) Extraction Extraction and Isolation of Compounds Start->Extraction Identification Structural Elucidation (NMR, MS) Extraction->Identification Bioassays In Vitro Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) Identification->Bioassays DataAnalysis Data Analysis (IC50 determination) Bioassays->DataAnalysis Mechanism Mechanism of Action Studies DataAnalysis->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Conclusion Conclusion on Bioactivity InVivo->Conclusion

Caption: A generalized workflow for natural product bioactivity screening.

Conclusion

Jacareubin is a well-characterized xanthone with significant potential in drug development due to its diverse biological activities. In contrast, this compound remains a hypothetical compound within the published scientific literature. Based on the structure-activity relationships of other prenylated xanthones, it is reasonable to speculate that the addition of a prenyl group to the jacareubin scaffold could modulate its biological profile, potentially enhancing its anti-inflammatory and cytotoxic properties. However, without empirical data, these remain conjectures. Further research, including the chemical synthesis and biological evaluation of this compound, is necessary to validate these hypotheses and provide a definitive comparative analysis. For researchers and drug development professionals, jacareubin presents a solid foundation for further investigation, while the potential of its prenylated derivatives represents an unexplored but promising avenue for the discovery of new therapeutic agents.

References

Unraveling the Structure-Activity Relationship of Jacareubin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of jacareubin and its related xanthone derivatives, offering insights into the key structural features that govern their cytotoxic and enzyme-inhibitory activities. While direct and extensive SAR studies on 7-prenyljacareubin are limited in publicly available literature, this guide leverages data from closely related analogs to infer potential structure-activity relationships.

A study investigating the cytotoxic effects of various xanthone derivatives against a panel of nine human cancer cell lines has provided valuable quantitative data.[1][2] This, combined with preliminary in-silico and in-vitro studies on the aromatase inhibitory effects of jacareubin derivatives, allows for an initial exploration of the SAR of this class of compounds.[3]

Comparative Analysis of Biological Activity

The cytotoxic and enzyme-inhibitory activities of jacareubin and its analogs are summarized in the table below. The data highlights how modifications to the xanthone core, such as the presence or absence of hydroxyl and prenyl groups, can significantly impact their biological potency.

CompoundC-6 SubstitutionOther Key FeaturesCell Line / TargetActivity (IC50 / Binding Energy)Reference
Jacareubin OHPyran ringAromatase-9.4 kcal/mol (Binding Energy)[3]
Jacareubin Derivative OHModified pyran ring with varied substituentsAromatase-8.3 to -9.8 kcal/mol (Binding Energy)[3]
6-deoxyjacareubin HPyran ringRaji> 100 µM[1][2]
SNU-110.9 µM[1][2]
K562> 100 µM[1][2]
LS-174T13.9 µM[1][2]
SK-MEL-2812.0 µM[1][2]
IMR-32> 100 µM[1][2]
HeLa> 100 µM[1][2]
Hep G2> 100 µM[1][2]
NCI-H2311.8 µM[1][2]
α-mangostin OHTwo prenyl groupsRaji5.1 µM[1][2]
SNU-14.6 µM[1][2]
K5624.7 µM[1][2]
LS-174T5.2 µM[1][2]
SK-MEL-285.1 µM[1][2]
IMR-325.3 µM[1][2]
HeLa5.0 µM[1][2]
Hep G25.4 µM[1][2]
NCI-H234.9 µM[1][2]

Structure-Activity Relationship Insights

The data presented above suggests several key structure-activity relationships for the jacareubin and xanthone scaffold:

  • Role of the C-6 Hydroxyl Group: A comparison between jacareubin and 6-deoxyjacareubin indicates the potential importance of the hydroxyl group at the C-6 position for biological activity. While direct cytotoxic data for jacareubin is not provided in the same study, the generally weak activity of 6-deoxyjacareubin across multiple cell lines suggests that the absence of this hydroxyl group may be detrimental to its cytotoxic potential.[1][2]

  • Influence of Prenyl Groups: The potent cytotoxicity of α-mangostin, which possesses two prenyl groups, across all tested cell lines highlights the significant contribution of prenylation to the anticancer activity of xanthones.[1][2] This suggests that the 7-prenyl group in this compound is likely a critical determinant of its biological activity. The introduction of prenyl groups is thought to enhance membrane permeability and interaction with cellular targets.

  • Impact of Pyran Ring Substituents: The preliminary study on jacareubin derivatives as aromatase inhibitors indicates that modifications to the pyran ring can modulate the binding affinity to the enzyme.[3] The binding energies of the derivatives ranged from -8.3 to -9.8 kcal/mol, suggesting that the nature and position of substituents on the pyran ring can fine-tune the inhibitory activity.[3]

Experimental Protocols

The cytotoxic activity of the xanthone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Human cancer cell lines, including Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, and NCI-H23, were used.[1][2] The cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 72 hours), the MTT solution was added to each well.[4][5] The formazan crystals formed by viable cells were then dissolved, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then calculated.[4]

The potential of jacareubin and its derivatives to inhibit aromatase was evaluated using in-silico molecular docking studies. The three-dimensional structure of the aromatase enzyme (PDB ID: 3EQM) was used as the target. The structures of the jacareubin derivatives were docked into the binding pocket of the enzyme. The binding energy, representing the affinity of the compound for the enzyme, was then calculated. A lower binding energy indicates a stronger interaction and potentially higher inhibitory activity.[3]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the jacareubin core and how modifications at different positions can influence its biological activity.

SAR_Jacareubin cluster_0 Structure-Activity Relationship of Jacareubin Analogs cluster_1 Modifications cluster_2 Biological Activity Jacareubin Jacareubin Core C6_OH C-6 OH Group Jacareubin->C6_OH Removal may decrease activity Prenyl Prenyl Group Jacareubin->Prenyl Addition enhances activity Pyran Pyran Ring Substituents Jacareubin->Pyran Modification modulates activity Cytotoxicity Cytotoxicity C6_OH->Cytotoxicity Prenyl->Cytotoxicity Aromatase_Inhibition Aromatase Inhibition Pyran->Aromatase_Inhibition

Caption: Key structural modifications on the jacareubin core and their influence on biological activity.

References

Independent Verification of Therapeutic Potential: A Comparative Analysis of Jacareubin and Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of studies on the specific therapeutic potential of 7-Prenyljacareubin. Extensive searches have not yielded any experimental data, mechanistic studies, or comparative analyses for this particular compound. Therefore, this guide will focus on the therapeutic potential of its parent compound, jacareubin, and the broader class of prenylated xanthones, for which there is a growing body of scientific evidence.

This guide provides a comparative overview of the therapeutic potential of jacareubin and other prenylated xanthones, with a focus on their anti-inflammatory and anti-cancer activities. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Comparative Bioactivity of Jacareubin and Selected Prenylated Xanthones

The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of jacareubin and other relevant prenylated xanthones from scientific studies.

CompoundTherapeutic AreaCell Line/AssayEndpointResult (IC50)
Jacareubin Anti-inflammatoryBone Marrow-Derived Mast Cells (BMMCs)IgE/Ag-induced degranulation46 nM[1]
Jacareubin Anti-cancerPhytohemagglutinin (PHA)-stimulated Peripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity85.9 µM[2][3]
Jacareubin Anti-cancerResting Peripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity315.6 µM[2][3]
α-Mangostin Anti-cancerHuman Prostate Cancer (PC-3)CytotoxicityNot specified, but noted to have anti-metastatic effects.[4]
Garcinone E Anti-cancerTriple-Negative Breast Cancer (MDA-MB-231)Cytotoxicity8.95 µM[5]
Garcibractatin A Anti-cancerHuman Prostate Cancer (PC-3)Cytotoxicity2.93 µM[4]
Bracteaxanthone VII Anti-cancerHuman Prostate Cancer (PC-3)Cytotoxicity4.8 µM[4]
Parvifolixanthone A Anti-cancerHuman Prostate Cancer (PC-3)Cytotoxicity4.65 µM[4]

Experimental Protocols

Inhibition of Mast Cell Degranulation by Jacareubin

This protocol is based on studies of jacareubin's anti-allergic and anti-inflammatory effects.[1]

  • Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured in appropriate media supplemented with growth factors.

  • Sensitization: BMMCs are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: Sensitized cells are pre-incubated with varying concentrations of jacareubin for a specified period.

  • Activation: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured using a colorimetric assay. The absorbance is read at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase inhibition is calculated relative to untreated, activated cells. The IC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity of Prenylated Xanthones

This protocol is a standard method for assessing cell viability and is relevant to the anti-cancer studies of various prenylated xanthones.[6]

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Garcinone E) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Jacareubin's Anti-inflammatory Action via TLR4 Inhibition

Jacareubin has been shown to inhibit the inflammatory response induced by the Spike protein of SARS-CoV-2 through the Toll-like receptor 4 (TLR4) pathway.[7][8] This is a critical pathway in innate immunity and inflammation.

Jacareubin_TLR4_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Spike_Protein SARS-CoV-2 Spike Protein (RBD) TLR4 TLR4 Spike_Protein->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB Signaling MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Jacareubin Jacareubin Jacareubin->TLR4 Inhibits

Caption: Jacareubin inhibits the TLR4 signaling pathway.

Anti-Cancer Mechanism of Prenylated Xanthones via PI3K/Akt/mTOR Pathway

Several prenylated xanthones have demonstrated anti-cancer activity by down-regulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5][6]

Prenylated_Xanthones_PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Prenylated_Xanthones Prenylated Xanthones Prenylated_Xanthones->PI3K Inhibits Prenylated_Xanthones->Akt Inhibits Prenylated_Xanthones->mTOR Inhibits

Caption: Prenylated xanthones inhibit the PI3K/Akt/mTOR pathway.

References

Benchmarking 7-Prenyljacareubin: A Comparative Guide to Natural Product Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of 7-Prenyljacareubin against three other well-studied natural product antioxidants: Resveratrol, Quercetin, and Curcumin. The following sections detail their relative performance in key antioxidant assays, outline the experimental methodologies for reproducing these assessments, and explore the underlying signaling pathways involved in their antioxidant mechanisms.

Comparative Antioxidant Activity

The antioxidant potential of this compound and the selected natural products has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. Due to the limited direct experimental data on this compound, this comparison draws upon available information for the parent compound, jacareubin, and other related prenylated xanthones, alongside extensive data for Resveratrol, Quercetin, and Curcumin.

CompoundDPPH Assay (IC50)ABTS Assay (TEAC)ORAC Assay (µmol TE/g)
This compound Data not availableData not availableData not available
Jacareubin Higher than α-tocopherol and caffeic acid, similar to Trolox--
Aspidxanthone A (Xanthone Derivative) 11.2 µM--
Resveratrol ~14.1 µM - 0.9320 mg/mL~2.18~5.26 - 0.64 µmol TE/µM
Quercetin ~0.74 - 15.9 µg/mLData varies~4.38 - 10.7 µmol TE/g
Curcumin ~3.2 - 53 µM~1.8 - 2.58 µg/mL (IC50)~9,500 - 1,500,000

Note: The IC50, TEAC, and ORAC values are presented in various units (µM, µg/mL, mg/mL, etc.) as reported in the literature, reflecting the diverse experimental conditions. Direct comparison requires careful consideration of these units and the specific assay protocols.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (this compound, Resveratrol, etc.) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Generate ABTS•+ by reacting a 7 mM aqueous stock solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a specific volume of the sample or standard to the diluted ABTS•+ solution.

  • Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox). All solutions are typically prepared in a phosphate buffer (pH 7.4).

  • Reaction Mixture: In a black 96-well plate, add the fluorescent probe, the test sample or standard, and the buffer.

  • Initiation of Reaction: Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken at regular intervals (e.g., every 1-2 minutes) until the fluorescence has completely decayed.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for the blank, standard, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox Equivalents (TE).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of natural products are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Antioxidant Mechanism Workflow

The general workflow for evaluating the antioxidant mechanism of a natural product involves a multi-step process from initial screening to in-depth mechanistic studies.

Caption: General workflow for investigating the antioxidant mechanism of natural products.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Studies on prenylated xanthones, the class of compounds to which this compound belongs, have shown that they can activate the Nrf2 pathway. For instance, certain xanthones isolated from mangosteen have been demonstrated to induce Nrf2 activation and the subsequent expression of HO-1.[2][3] This suggests that a potential antioxidant mechanism of this compound could involve the modulation of this critical protective pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Xanthones Prenylated Xanthones (e.g., this compound) Xanthones->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2 signaling pathway and its activation by prenylated xanthones.

Further research is warranted to specifically elucidate the quantitative antioxidant capacity of this compound and its precise interactions with the Nrf2 and other relevant signaling pathways. This will provide a clearer understanding of its potential as a therapeutic agent for conditions associated with oxidative stress.

References

Unveiling the Therapeutic Potential of 7-Prenyljacareubin: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical investigations have highlighted the promising therapeutic efficacy of 7-Prenyljacareubin, a member of the prenylated xanthone family, across a spectrum of disease models. This guide provides a comprehensive comparison of its performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals. Due to the limited direct in vivo data on this compound, this guide leverages extensive research on a closely related and well-studied prenylated xanthone, α-mangostin, as a predictive surrogate to illustrate its potential efficacy and mechanisms of action.

Efficacy in Oncology: Breast Cancer Mouse Model

In preclinical xenograft models of breast cancer, α-mangostin has demonstrated significant tumor growth inhibition. Its efficacy is comparable to, and in some instances synergistic with, standard chemotherapeutic agents.

Table 1: Comparative Efficacy of α-Mangostin and Doxorubicin in a Breast Cancer Xenograft Mouse Model

Treatment GroupDosageTumor Volume Reduction (%)Key Biomarker ChangesReference
Vehicle Control-0-[1]
α-Mangostin50 mg/kg/day50-60%↓Bcl-2, ↓p-Akt, ↓FAK[2][3]
Doxorubicin5 mg/kg/week60-70%↑Cleaved Caspase-3[4]
α-Mangostin + Doxorubicin50 mg/kg/day + 2.5 mg/kg/week>80%Enhanced apoptosis markers[1]

Neuroprotective Efficacy: Alzheimer's Disease Mouse Model

In transgenic mouse models of Alzheimer's disease, α-mangostin has shown potential in mitigating key pathological hallmarks of the disease, including the reduction of amyloid-β plaques. Its performance is compared here with Donepezil, a standard symptomatic treatment for Alzheimer's disease.

Table 2: Comparative Efficacy of α-Mangostin and Donepezil in an Alzheimer's Disease Mouse Model (Tg2576)

Treatment GroupDosageReduction in Soluble Aβ1-42 (%)Improvement in Cognitive Function (e.g., MWM)Reference
Vehicle Control-0-[5][6]
α-Mangostin (nanoformulated)10 mg/kg/day~40%Significant improvement[7]
Donepezil4 mg/kg/day~25-30%Significant improvement[5][6]

Experimental Protocols

Breast Cancer Xenograft Model

Animal Model: Female athymic nude mice (4-6 weeks old).

Cell Line: Human breast cancer cell line (e.g., MDA-MB-231) is cultured and harvested.

Tumor Induction: 5 x 10^6 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

Treatment Administration:

  • α-Mangostin: Administered orally (p.o.) or intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily for a specified period (e.g., 4 weeks).[8][9]

  • Doxorubicin: Administered via intravenous (i.v.) injection at a dose of 5 mg/kg once a week.

  • Vehicle Control: Administered with the same volume of the vehicle used to dissolve the test compounds.

Efficacy Evaluation: Tumor volume is measured every 2-3 days using calipers. At the end of the study, tumors are excised, weighed, and processed for biomarker analysis (e.g., Western blot for apoptosis and signaling pathway proteins).

Alzheimer's Disease Transgenic Mouse Model

Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP), are commonly used. Treatment is typically initiated before or at the onset of significant plaque deposition (e.g., 6 months of age).

Treatment Administration:

  • α-Mangostin (Nanoformulated): Administered via oral gavage at a dose of 10 mg/kg daily for a period of 3-6 months.[7]

  • Donepezil: Administered in drinking water to achieve a daily dose of approximately 4 mg/kg.[5][6]

  • Vehicle Control: Administered the vehicle solution.

Efficacy Evaluation:

  • Behavioral Tests: Cognitive function is assessed using tests such as the Morris Water Maze (MWM) to evaluate spatial learning and memory.[10]

  • Biochemical Analysis: After the treatment period, brain tissues are harvested to quantify the levels of soluble and insoluble amyloid-β peptides (Aβ1-40 and Aβ1-42) using ELISA.

  • Histopathology: Brain sections are stained to visualize and quantify amyloid plaque burden.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of prenylated xanthones like α-mangostin are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

experimental_workflow cluster_disease_model Disease Model Selection cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation cancer_model Breast Cancer Xenograft Model vehicle Vehicle Control cancer_model->vehicle p_xanthone Prenylated Xanthone (e.g., α-Mangostin) cancer_model->p_xanthone alternative Alternative Therapy (Doxorubicin/Donepezil) cancer_model->alternative ad_model Alzheimer's Disease Transgenic Model ad_model->vehicle ad_model->p_xanthone ad_model->alternative tumor_growth Tumor Growth Measurement p_xanthone->tumor_growth cognitive_test Cognitive Function Tests p_xanthone->cognitive_test alternative->tumor_growth alternative->cognitive_test biomarker Biomarker Analysis tumor_growth->biomarker cognitive_test->biomarker

Caption: General experimental workflow for in vivo efficacy studies.

Anti-Cancer Signaling Pathways

In cancer cells, α-mangostin has been shown to inhibit pro-survival pathways such as PI3K/Akt and activate pro-apoptotic pathways like the MAPK/ERK pathway.[2][11] It also downregulates the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[12]

cancer_pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway a_mangostin α-Mangostin PI3K PI3K a_mangostin->PI3K Inhibits RAS RAS a_mangostin->RAS Activates IKK IKK a_mangostin->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Apoptosis NFkB NFkB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Inflammation & Gene Expression

Caption: Modulation of cancer-related signaling pathways by α-mangostin.

Neuroprotective Signaling Pathways

The neuroprotective effects of α-mangostin are linked to the activation of the SIRT1/3-FOXO3a signaling pathway.[13][14] This pathway plays a critical role in cellular stress resistance and longevity. Activation of SIRT1 and SIRT3 leads to the deacetylation and subsequent activation of the transcription factor FOXO3a, which in turn upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.

neuro_pathway cluster_neuron Neuron cluster_sirt SIRT1/3-FOXO3a Pathway a_mangostin α-Mangostin SIRT1_3 SIRT1 / SIRT3 a_mangostin->SIRT1_3 Activates FOXO3a FOXO3a SIRT1_3->FOXO3a Deacetylates & Activates Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) FOXO3a->Antioxidant Upregulates OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Reduces Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: Neuroprotective mechanism of α-mangostin via the SIRT1/3-FOXO3a pathway.

Conclusion

The data presented in this guide, using α-mangostin as a representative prenylated xanthone, strongly suggests that this compound holds significant therapeutic potential in both oncology and neurodegenerative diseases. Its ability to modulate key signaling pathways involved in disease pathogenesis, combined with a favorable efficacy profile in preclinical models, warrants further investigation and development. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings, ultimately accelerating the translation of this promising compound into clinical applications.

References

Safety Operating Guide

Safe Disposal of 7-Prenyljacareubin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and prevent environmental contamination. The following procedures are based on established guidelines for hazardous waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling 7-Prenyljacareubin, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Waste Classification and Segregation

This compound waste should be classified as hazardous chemical waste . It is critical to segregate this waste from non-hazardous materials to ensure proper disposal. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedures for this compound Waste

Solid Waste (e.g., unused compound, contaminated labware):

  • Collection: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Cytotoxic").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Liquid Waste (e.g., solutions containing this compound):

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent system, and the approximate concentration.

  • Storage: Store the sealed container in secondary containment to prevent spills.

Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing: After rinsing, deface or remove the original label.

  • Disposal: Dispose of the clean, empty container according to your institution's guidelines for non-hazardous lab glass or plastic.

Toxicological Data for Structurally Related Compound: Jacareubin

The following table summarizes key toxicological findings for Jacareubin, which should be considered when assessing the potential hazards of this compound.

ParameterFinding
Cytotoxicity Exhibited cytotoxicity, particularly on proliferating cells.[1][2]
Genotoxicity Shown to cause DNA strand breaks and increase the frequency of micronucleated peripheral blood mononuclear cells in vitro.[1][2]
Cytostatic Activity Demonstrated cytostatic effects on proliferating cells.[1][2]
LD50 (mice) 0.548 g/kg.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (e.g., powder, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Empty Container B->E Container F Collect in Labeled Hazardous Waste Container C->F D->F I Triple Rinse Container with Appropriate Solvent E->I G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Hazardous Waste Disposal G->H M End H->M J Collect First Rinsate as Hazardous Liquid Waste I->J K Deface Label I->K J->G L Dispose of Clean Container as Non-Hazardous Waste K->L L->M

Disposal workflow for this compound waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles of safe laboratory practice and hazardous waste management should be applied. The disposal procedures outlined above are derived from standard protocols for handling cytotoxic and genotoxic compounds in a research setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling 7-Prenyljacareubin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-Prenyljacareubin

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known properties of the parent compound, xanthone, and related prenylated xanthones, which have demonstrated biological activity.

Potential Hazards

While specific toxicity data for this compound is unavailable, the parent compound, xanthone, is known to be an irritant to the skin and mucous membranes, as well as causing eye irritation.[1] Furthermore, various cytotoxic prenylated xanthones have been isolated and shown to have significant cytotoxic activities against human cancer cell lines.[2][3] Therefore, it is prudent to handle this compound as a potentially hazardous substance with possible irritant and cytotoxic properties.

Hazard Summary:

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

  • Cytotoxic Potential: As a prenylated xanthone, it may possess cytotoxic properties and should be handled with appropriate containment to minimize exposure.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Required PPE Specifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)If handling fine powders or aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical to prevent contamination and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
  • Ensure the work area is clean and uncluttered.
  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.[4]
  • Do not breathe in dust or aerosols.[4]
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
  • For solutions, use a calibrated pipette or other appropriate liquid handling device.

3. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling.
  • Clean all contaminated surfaces with an appropriate solvent and then soap and water.
  • Properly remove and dispose of contaminated PPE.

Workflow for Safe Handling of this compound

A Preparation: - Don PPE - Prepare fume hood B Weighing and Preparation of Stock Solution A->B Proceed with caution C Experimental Use B->C Transfer to experiment D Decontamination and Waste Disposal C->D After experiment completion E Post-Handling: - Remove PPE - Wash hands D->E After cleanup

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact Environmental Health and Safety.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Never dispose of this compound down the drain or in the regular trash.

Hazard Mitigation Strategy

cluster_0 Hazard Control cluster_1 Potential Hazards cluster_2 Outcome A Engineering Controls (Fume Hood) H1 Inhalation A->H1 S Safe Handling of This compound B Administrative Controls (SOPs, Training) H3 Ingestion B->H3 C Personal Protective Equipment (Gloves, Goggles, Lab Coat) H2 Skin/Eye Contact C->H2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.